Product packaging for 1-(1-chloroethyl)-4-methoxybenzene(Cat. No.:CAS No. 1538-89-2)

1-(1-chloroethyl)-4-methoxybenzene

Cat. No.: B1352675
CAS No.: 1538-89-2
M. Wt: 170.63 g/mol
InChI Key: ZVBHVYBULNCPQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(1-Chloroethyl)-4-methoxybenzene (CAS 1538-89-2) is a valuable chiral intermediate in organic synthesis, with molecular formula C9H11ClO and a molecular weight of 170.63-170.64 g/mol . Its utility stems from the reactivity of its chloroethyl moiety, where the chlorine atom acts as a good leaving group, making it susceptible to nucleophilic substitution reactions for introducing diverse functional groups . Concurrently, the electron-donating methoxy group activates the aromatic ring, influencing regioselectivity in further electrophilic aromatic substitutions . This compound is particularly significant as a precursor for complex molecular architectures and specialized chemicals, especially in the synthesis of enantiomerically pure compounds critical to pharmaceuticals and agrochemicals . It has been employed as a building block in the synthesis of natural product derivatives like calotropin and xestospongin analogs . Key transformations involving this reagent include nucleophilic substitution (e.g., with azides to form amine precursors) and Friedel-Crafts alkylylation to form new carbon-carbon bonds . The product must be stored under an inert atmosphere at 2-8°C . This product is for research use only and is not intended for human or veterinary or diagnostic use. Hazard Statements: H290-H314-H341 - May be corrosive to metals; causes severe skin burns and eye damage; suspected of causing genetic defects . Precautionary Statements: P234-P201-P280-P303+P361+P353-P305+P351+P338+P310 - Handle with extreme care under specialized protocols .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11ClO B1352675 1-(1-chloroethyl)-4-methoxybenzene CAS No. 1538-89-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-chloroethyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBHVYBULNCPQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456520
Record name Benzene, 1-(1-chloroethyl)-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1538-89-2
Record name Benzene, 1-(1-chloroethyl)-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(1-chloroethyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(1-chloroethyl)-4-methoxybenzene, a versatile chemical intermediate. It details the compound's chemical and physical properties, provides established protocols for its synthesis, and explores its reactivity in key organic transformations, including nucleophilic substitution and Friedel-Crafts alkylation. Spectroscopic data is presented to aid in characterization, and safety information is summarized. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.

Chemical and Physical Properties

This compound, also known as 4-methoxy-α-chloroethylbenzene, is an aromatic organic compound. The presence of a chloroethyl group and a methoxy group on the benzene ring imparts it with a unique reactivity profile, making it a valuable building block in the synthesis of more complex molecules.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1538-89-2[1]
Molecular Formula C₉H₁₁ClOPubChem
Molecular Weight 170.63 g/mol [1]
Appearance Not specified (likely a liquid)N/A
Boiling Point Not availableN/A
Melting Point Not availableN/A
Density Not availableN/A
Solubility Not specifiedN/A
InChI Key ZVBHVYBULNCPQB-UHFFFAOYSA-N[1]

Synthesis

The most common and direct method for the preparation of this compound is through the chlorination of its corresponding alcohol precursor, 1-(4-methoxyphenyl)ethanol.[1] This reaction typically employs a chlorinating agent such as thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis from 1-(4-methoxyphenyl)ethanol

Objective: To synthesize this compound via the chlorination of 1-(4-methoxyphenyl)ethanol using thionyl chloride.

Materials:

  • 1-(4-methoxyphenyl)ethanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, as a base)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-methoxyphenyl)ethanol (1 equivalent) in anhydrous diethyl ether or dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution. A small amount of pyridine can be added to neutralize the HCl gas produced.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice and water to quench the excess thionyl chloride.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • The product can be further purified by vacuum distillation or column chromatography if necessary.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product 1_4_methoxyphenyl_ethanol 1-(4-methoxyphenyl)ethanol reaction_vessel Reaction in Anhydrous Solvent 1_4_methoxyphenyl_ethanol->reaction_vessel thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->reaction_vessel workup Aqueous Workup (Quenching, Washing) reaction_vessel->workup 1. Reaction 2. Quenching drying Drying workup->drying Separation purification Purification (Distillation/Chromatography) drying->purification Filtration product This compound purification->product Isolation

Diagram 1: Synthesis workflow for this compound.

Chemical Reactivity and Key Reactions

The reactivity of this compound is primarily dictated by the chloroethyl group. The chlorine atom, being a good leaving group, makes the benzylic carbon susceptible to nucleophilic attack. The methoxy group, an electron-donating group, activates the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions.[1]

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions where the chlorine atom is displaced by a variety of nucleophiles.[1] This allows for the introduction of diverse functional groups, making it a key intermediate in the synthesis of various derivatives.

Objective: To synthesize 1-(1-azidoethyl)-4-methoxybenzene via the nucleophilic substitution of this compound with sodium azide.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous dimethylformamide (DMF)

  • Water

  • Diethyl ether or ethyl acetate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add sodium azide (1.2 to 1.5 equivalents) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1-(1-azidoethyl)-4-methoxybenzene.

  • Further purification can be achieved by column chromatography.

Nucleophilic_Substitution_Pathway start This compound intermediate Transition State start->intermediate Attack by Nu⁻ nucleophile Nucleophile (Nu⁻) nucleophile->intermediate product Substituted Product (1-(1-Nu-ethyl)-4-methoxybenzene) intermediate->product Bond Formation leaving_group Chloride Ion (Cl⁻) intermediate->leaving_group Bond Cleavage Friedel_Crafts_Alkylation_Workflow start This compound + Toluene reaction Reaction at 0-5°C start->reaction catalyst AlCl₃ in CH₂Cl₂ catalyst->reaction quench Quench with ice-water reaction->quench workup Aqueous Workup quench->workup product 1-(1-(4-methoxyphenyl)ethyl)-4-methylbenzene workup->product

References

An In-depth Technical Guide to 1-(1-chloroethyl)-4-methoxybenzene: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1-(1-chloroethyl)-4-methoxybenzene, a versatile intermediate in organic synthesis with significant potential in the development of complex molecular architectures and specialized chemicals. This document details its structure, physicochemical properties, spectroscopic data, synthesis, and reactivity, with a focus on its applications in medicinal chemistry and drug discovery.

Chemical Structure and Identification

This compound is a substituted aromatic compound featuring a benzene ring functionalized with a methoxy group and a 1-chloroethyl group at the para position. The presence of a chiral center at the carbon atom bearing the chlorine atom means that this compound can exist as a racemic mixture of two enantiomers.[1]

Structure:

Caption: 2D structure of this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound[2]
CAS Number 1538-89-2[1][2]
Molecular Formula C₉H₁₁ClO[2]
Molecular Weight 170.63 g/mol [1][2]
InChI Key ZVBHVYBULNCPQB-UHFFFAOYSA-N[1][2]
Canonical SMILES CC(C1=CC=C(C=C1)OC)Cl[2]
Synonyms 1-Chloro-1-(4-methoxyphenyl)ethane, p-(1-Chloroethyl)anisole

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Properties

PropertyValue
XLogP3 3.1[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 2[2]
Exact Mass 170.0498427[2]
Monoisotopic Mass 170.0498427[2]
Topological Polar Surface Area 9.2 Ų[2]
Heavy Atom Count 11[2]
Complexity 108[2]
Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Table 3: Spectroscopic Data

TechniqueKey Features and Interpretation
¹H NMR Characteristic signals are expected for the methoxy group protons (singlet, ~3.8 ppm), aromatic protons (two doublets in the aromatic region, ~6.8-7.3 ppm), the methine proton of the chloroethyl group (quartet, ~5.1 ppm), and the methyl protons of the chloroethyl group (doublet, ~1.8 ppm).[1]
¹³C NMR Distinct signals are anticipated for the carbons of the methoxy group (~55 ppm), the aromatic ring (in the range of ~114-159 ppm), and the chloroethyl side chain (methine carbon ~60 ppm, methyl carbon ~25 ppm).[1]
Infrared (IR) Spectroscopy The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C-O stretching of the ether linkage, and the C-Cl stretching of the chloroethyl group.[1]
Mass Spectrometry (MS) The electron ionization (EI) mass spectrum shows a molecular ion peak (M+) at m/z 170. Key fragment ions are observed at m/z 135 (loss of Cl), 134 (loss of HCl), 119, 105, and 91.[2]

Synthesis and Reactivity

This compound is a key synthetic intermediate, valued for the reactivity of its chloroethyl moiety.[1]

Synthesis

The most common laboratory-scale synthesis involves the chlorination of its precursor, 1-(4-methoxyphenyl)ethanol.

synthesis cluster_reactants Reactants cluster_process Process cluster_products Products precursor 1-(4-Methoxyphenyl)ethanol reaction Chlorination precursor->reaction reagent Chlorinating Agent (e.g., SOCl₂, HCl) reagent->reaction product This compound reaction->product byproduct Byproducts (e.g., SO₂, H₂O) reaction->byproduct

Caption: Synthesis of this compound.

Experimental Protocol: General Procedure for Chlorination

  • Reaction Setup: To a solution of 1-(4-methoxyphenyl)ethanol in an inert solvent (e.g., dichloromethane or diethyl ether) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, thionyl chloride is added dropwise at 0 °C.

  • Reaction: The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is carefully poured into ice-water and the organic layer is separated. The aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Reactivity

The synthetic utility of this compound stems from the high reactivity of the benzylic chloride, which is a good leaving group.[1] This allows for a variety of nucleophilic substitution reactions.

reactivity start This compound product Substituted Product (1-(1-Nu-ethyl)-4-methoxybenzene) start->product Nucleophilic Substitution leaving_group Chloride (Cl⁻) start->leaving_group Loss of Leaving Group nucleophile Nucleophile (Nu⁻) nucleophile->product

Caption: Nucleophilic substitution reactivity.

Key reaction types involving this intermediate include:

  • Nucleophilic Substitution: The chlorine atom can be readily displaced by a wide range of nucleophiles, such as amines, azides, cyanides, and alkoxides, to introduce new functional groups.[1]

  • Elimination Reactions: Under basic conditions, this compound can undergo elimination of hydrogen chloride to form 4-methoxystyrene.[1]

  • Organometallic Reactions: It can be used to form organometallic reagents, such as Grignard reagents, which are valuable in carbon-carbon bond formation.

Applications in Drug Discovery and Development

While specific examples of marketed drugs synthesized directly from this compound are not prominent in the available literature, its structural motif and reactivity make it a valuable building block in medicinal chemistry. The 4-methoxyphenyl group is present in numerous biologically active molecules. The chloroethyl side chain provides a reactive handle to append various pharmacophores.

Its chiral nature makes it a particularly useful precursor for the stereoselective synthesis of complex molecules, which is of critical importance in the development of pharmaceuticals where biological activity is often dependent on a specific stereochemistry.[1] For instance, it has been utilized as a building block in the synthesis of analogs of complex natural products like calotropin and xestospongin, which possess potential biological activities.[1]

Hypothetical Drug Synthesis Workflow:

Caption: A generalized workflow for drug discovery.

Safety and Handling

Detailed toxicological data for this compound is not available. Standard laboratory safety precautions should be followed when handling this compound.

Table 4: Safety Information

AspectRecommendation
Personal Protective Equipment Wear appropriate protective gloves, clothing, and safety goggles.
Handling Use in a well-ventilated area. Avoid contact with skin and eyes. Avoid inhalation of vapors.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.
First Aid In case of contact, immediately flush skin or eyes with copious amounts of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the field of medicinal chemistry. Its reactive chloroethyl group allows for the introduction of a wide array of functional groups, making it a key building block for the synthesis of complex and potentially bioactive molecules. While detailed experimental protocols and specific drug development applications are not extensively documented in publicly available resources, its fundamental reactivity patterns provide a clear roadmap for its utilization in the design and synthesis of novel chemical entities. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

In-Depth Technical Guide: Synthesis of 1-(1-chloroethyl)-4-methoxybenzene from 1-(4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(1-chloroethyl)-4-methoxybenzene, a versatile intermediate in organic synthesis, from its precursor, 1-(4-methoxyphenyl)ethanol. This conversion is a fundamental nucleophilic substitution reaction, replacing a hydroxyl group with a chlorine atom, thereby activating the benzylic position for further molecular elaboration.

Core Concepts and Signaling Pathways

The synthesis of this compound from 1-(4-methoxyphenyl)ethanol is a classic example of a nucleophilic substitution reaction at a benzylic carbon. The hydroxyl group of the starting alcohol is a poor leaving group. Therefore, it must be converted into a better leaving group, typically by protonation or reaction with a suitable reagent. In the methods described, reagents like thionyl chloride (SOCl₂) or acetyl chloride (CH₃COCl) are used to transform the hydroxyl group into a chlorosulfite or acetate group, respectively, which are excellent leaving groups.

The reaction proceeds via an Sₙ1 or Sₙ2 mechanism, or a mixture of both, depending on the reaction conditions. The benzylic carbocation that can form as an intermediate is stabilized by resonance with the adjacent methoxy-substituted benzene ring, which favors an Sₙ1 pathway.

Below is a diagram illustrating the general synthetic pathway.

Synthesis_Pathway General Synthesis Pathway Reactant 1-(4-methoxyphenyl)ethanol Product This compound Reactant->Product Chlorination Reagent Chlorinating Agent (e.g., SOCl₂, CH₃COCl) Reagent->Product Byproducts Byproducts (e.g., SO₂, HCl, CH₃COOH) Product->Byproducts Formation of

Caption: General reaction scheme for the chlorination of 1-(4-methoxyphenyl)ethanol.

Quantitative Data Summary

The following tables summarize key quantitative data for the starting material, product, and a common reaction condition.

Table 1: Physicochemical Properties

CompoundIUPAC NameCAS No.Molecular FormulaMolecular Weight ( g/mol )
Starting Material 1-(4-methoxyphenyl)ethanol3319-15-1C₉H₁₂O₂152.19
Product This compound1538-89-2C₉H₁₁ClO170.63

Table 2: Reaction Conditions and Yield

Chlorinating AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
Acetyl ChlorideEthanol3010 min98[1]

Experimental Protocols

Two common and effective methods for the synthesis of this compound are detailed below.

Method 1: Using Thionyl Chloride

This method is a widely used and effective procedure for converting secondary alcohols to the corresponding chlorides.

Materials:

  • 1-(4-methoxyphenyl)ethanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, as a base)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, dissolve 1-(4-methoxyphenyl)ethanol in anhydrous diethyl ether or dichloromethane.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution. If pyridine is used, it should be added prior to the thionyl chloride.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture over crushed ice and water to quench the excess thionyl chloride.

  • Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Method 2: Using Acetyl Chloride

This method provides a high yield and a short reaction time.

Materials:

  • 1-(4-methoxyphenyl)ethanol

  • Acetyl chloride

  • Ethanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 1-(4-methoxyphenyl)ethanol in ethanol.

  • Maintain the temperature at 30 °C using a water bath.

  • Add acetyl chloride to the solution and stir for approximately 10 minutes.[1]

  • After the reaction is complete, dilute the mixture with diethyl ether and wash with water.

  • Neutralize the organic layer by washing with a saturated sodium bicarbonate solution.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation or column chromatography if necessary.

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis, workup, and purification of this compound.

Experimental_Workflow Experimental Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Reagents Dissolve 1-(4-methoxyphenyl)ethanol in anhydrous solvent Addition Slowly add chlorinating agent at 0°C Reagents->Addition Stirring Stir at room temperature (Monitor by TLC) Addition->Stirring Quench Quench with ice-water Stirring->Quench Extraction Extract with organic solvent Quench->Extraction Wash Wash with NaHCO₃ (aq) and brine Extraction->Wash Dry Dry over Na₂SO₄ or MgSO₄ Wash->Dry Evaporation Solvent removal (Rotary Evaporation) Dry->Evaporation Purify Purification (Vacuum Distillation or Column Chromatography) Evaporation->Purify Analysis Characterization (NMR, GC-MS, IR) Purify->Analysis

Caption: A step-by-step workflow for the synthesis and purification process.

Spectroscopic Data

Gas Chromatography-Mass Spectrometry (GC-MS): The mass spectrum of this compound shows characteristic fragmentation patterns.[3] The major peaks in the electron ionization (EI) mass spectrum are observed at m/z values of 135 (base peak), 134, 91, 119, and 105.[3]

This technical guide provides a solid foundation for researchers interested in the synthesis of this compound. For precise analytical data, it is recommended to perform characterization on the synthesized product.

References

An In-depth Technical Guide to 1-(1-chloroethyl)-4-methoxybenzene (CAS: 1538-89-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(1-chloroethyl)-4-methoxybenzene (CAS number 1538-89-2), a versatile chemical intermediate with significant potential in organic synthesis and drug discovery. This document details its physicochemical properties, spectroscopic data, synthesis and reactivity profiles, and safety information. While direct biological activity and specific signaling pathway involvement for this compound are not extensively documented in current literature, this guide explores the known biological activities of structurally related compounds to highlight potential areas for future research and drug development.

Chemical and Physical Properties

This compound is an organic compound characterized by a methoxy-substituted benzene ring attached to a chloroethyl group.[1] Its chemical structure lends it to a variety of chemical transformations, making it a valuable building block in synthetic chemistry.

Table 1: Physicochemical and Computed Properties of this compound

PropertyValueSource(s)
CAS Number 1538-89-2[1][2]
Molecular Formula C₉H₁₁ClO[2][3]
Molecular Weight 170.63 g/mol [1][2]
IUPAC Name This compound[2]
Synonyms 1-Chloro-1-(4-methoxyphenyl)ethane, 4-(1-Chloroethyl)phenyl methyl ether[2][3]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 125-128 °C at 13.0 mbar[4]
Density 1.130 g/mL[4]
Flash Point 122 °C[4]
Refractive Index 1.5360 to 1.538[4]
Solubility Soluble in methanol, ethanol, 2-propanol, N,N-dimethylformamide, acetone, and dichloromethane. Limited solubility in water (130 mg/L at 20°C).[4]
XLogP3 3.1[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 1[3]
Rotatable Bond Count 2[3]
Exact Mass 170.0498427 Da[2][3]
Complexity 108[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

  • Mass Spectrometry (MS): The mass spectrum of this compound is available, providing valuable information for its identification.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. While a dedicated spectrum for this compound is not available in the searched literature, spectral data for structurally similar compounds can provide expected chemical shift ranges. For example, 1H and 13C NMR data for various (E)-1-(4-methoxystyryl)benzene derivatives have been reported.[6]

Synthesis and Reactivity

This compound is a key intermediate in organic synthesis, primarily due to the reactivity of the benzylic chloride.[1]

Synthesis

The most common method for the synthesis of this compound is the chlorination of its precursor, 1-(4-methoxyphenyl)ethanol.[1]

  • Reagents: 1-(4-methoxyphenyl)ethanol, thionyl chloride (SOCl₂), pyridine (optional, as a catalyst and acid scavenger), and an anhydrous solvent (e.g., dichloromethane, chloroform, or toluene).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 1-(4-methoxyphenyl)ethanol in the chosen anhydrous solvent.

    • Cool the solution in an ice bath.

    • Slowly add thionyl chloride dropwise to the stirred solution. If pyridine is used, it can be added prior to the thionyl chloride. The reaction is exothermic and evolves sulfur dioxide and hydrogen chloride gas, which should be vented to a fume hood.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time to ensure the reaction goes to completion.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly adding it to ice-water.

    • Separate the organic layer and wash it sequentially with water, a dilute sodium bicarbonate solution, and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to yield pure this compound.[7][8]

An alternative multi-step synthesis involves the Friedel-Crafts acylation of anisole, followed by reduction of the resulting ketone to the corresponding alcohol, and subsequent chlorination as described above.[9][10][11][12][13]

G cluster_reduction cluster_chlorination Anisole Anisole p_Methoxyacetophenone p-Methoxyacetophenone Anisole->p_Methoxyacetophenone Friedel-Crafts Acylation AcetylChloride Acetyl Chloride / AlCl₃ p_Methoxyphenylethanol 1-(4-methoxyphenyl)ethanol p_Methoxyacetophenone->p_Methoxyphenylethanol Reduction Reduction (e.g., NaBH₄) Target This compound p_Methoxyphenylethanol->Target Chlorination Chlorination (e.g., SOCl₂)

Synthetic pathway to this compound.
Reactivity

The reactivity of this compound is dominated by the lability of the chlorine atom at the benzylic position.

  • Nucleophilic Substitution: The benzylic chloride is an excellent leaving group, making the compound highly susceptible to nucleophilic substitution reactions. A wide variety of nucleophiles, such as hydroxides, amines, and thiols, can displace the chloride to introduce new functional groups.[1]

  • Radical Reactions: The carbon-chlorine bond can undergo homolytic cleavage to form a stabilized benzylic radical. This radical is stabilized by resonance with the adjacent benzene ring and the electron-donating methoxy group. This property makes the compound a useful precursor in radical chain reactions.[1]

  • Elimination Reactions: Under basic conditions, this compound can undergo elimination of hydrogen chloride to form 4-methoxystyrene.[1]

G Start This compound Substitution Nucleophilic Substitution Product Start->Substitution SN1 / SN2 Elimination 4-Methoxystyrene (Elimination Product) Start->Elimination E1 / E2 Radical Stabilized Benzylic Radical Start->Radical Homolytic Cleavage Nucleophile Nucleophile (e.g., ROH, RNH₂, RSH) Base Base Initiator Radical Initiator (e.g., heat, light) Radical_Reaction Radical Reaction Product Radical->Radical_Reaction

Reactivity profile of this compound.

Potential Applications in Drug Development

While there is a lack of direct studies on the biological activity of this compound, its structural motifs are present in a variety of biologically active molecules. This suggests its potential as a scaffold or intermediate in the synthesis of novel therapeutic agents.

Known Biological Activities of Structurally Related Compounds
  • Anethole and its Derivatives: Anethole, which shares the 4-methoxyphenylpropane skeleton, is known for its antimicrobial, anti-inflammatory, and gastroprotective properties.[14] Synthetic derivatives of anethole have also shown antioxidant and anti-inflammatory activities.[14]

  • 4-Methoxybenzyl Moiety: The 4-methoxybenzyl group is found in numerous compounds with diverse biological activities, including antimicrobial and anticancer properties. For instance, N-(4-methoxybenzyl)alkenamides have been synthesized and evaluated for their DNA binding and antimicrobial activities.[10] Additionally, various 1,3,4-thiadiazole derivatives containing a 3-methoxyphenyl substituent have been investigated for their anticancer activity.[5]

The presence of the reactive chloroethyl group on this compound allows for the facile introduction of various pharmacophores, enabling the generation of libraries of novel compounds for biological screening.

Safety and Handling

  • Hazards: May be harmful if swallowed, cause serious eye irritation, and may cause respiratory irritation. It is also suspected of causing genetic defects.[4][15]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

  • Handling: Use in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • First Aid:

    • If swallowed: Call a poison center or doctor/physician if you feel unwell.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.

It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its reactive benzylic chloride functionality allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex molecules. While its own biological profile is yet to be thoroughly investigated, the prevalence of the 4-methoxybenzyl moiety in biologically active compounds suggests that derivatives of this compound could be promising candidates for drug discovery programs. Further research into the synthesis of novel derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this chemical scaffold.

References

An In-depth Technical Guide to the Reactivity of the Chloroethyl Moiety in 1-(1-Chloroethyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the chloroethyl moiety in 1-(1-chloroethyl)-4-methoxybenzene. This compound is a versatile intermediate in organic synthesis, primarily due to the lability of the benzylic chloride, which is influenced by the electron-donating methoxy group on the aromatic ring. This document details the key chemical reactions, including nucleophilic substitution and elimination, supported by available quantitative data, detailed experimental protocols, and mechanistic insights. The strategic importance of this molecule as a building block in the synthesis of complex organic molecules is also highlighted.

Introduction

This compound, a substituted aromatic halide, is a key substrate in a variety of organic transformations. The reactivity of this molecule is centered around the chloroethyl group, which is situated at a benzylic position. This position is activated towards nucleophilic displacement and elimination reactions due to the ability of the adjacent benzene ring to stabilize carbocationic intermediates through resonance. Furthermore, the para-methoxy group, a strong electron-donating group, plays a significant role in modulating the reactivity of the benzylic center and the aromatic ring itself. This guide will delve into the synthesis, reaction kinetics, and mechanistic pathways associated with the transformations of the chloroethyl moiety, providing valuable information for its application in research and development.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₉H₁₁ClO[1]
Molecular Weight 170.63 g/mol [1]
CAS Number 1538-89-2[1]
Appearance Not explicitly stated, likely a liquid or low-melting solid
Boiling Point Not definitively reported for the 1-(1-chloroethyl) isomer. The isomeric 1-(2-chloroethyl)-4-methoxybenzene has a boiling point of 125-128 °C at 9.75 mmHg.[2]
Melting Point Not available[3]

Spectroscopic Data:

  • Mass Spectrometry (GC-MS, EI): A prominent peak is observed at m/z 135, corresponding to the loss of a chlorine atom to form the stable 4-methoxy-α-methylbenzyl cation. Other significant fragments are seen at m/z 134, 91, 119, and 105.[1]

m/zRelative Intensity
13599.99
13440.21
9126.97
11919.76
10518.19

Synthesis

The most common and direct method for the preparation of this compound is the chlorination of its corresponding alcohol precursor, 1-(4-methoxyphenyl)ethanol.[4] A typical laboratory-scale procedure involves the use of a chlorinating agent such as thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis from 1-(4-Methoxyphenyl)ethanol using Thionyl Chloride

Materials:

  • 1-(4-Methoxyphenyl)ethanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous diethyl ether or other suitable aprotic solvent

  • Pyridine (optional, as a base to neutralize HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-methoxyphenyl)ethanol in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution. If pyridine is used, it can be added prior to the thionyl chloride. The reaction is exothermic and evolves HCl gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Carefully quench the reaction by slowly adding it to a stirred mixture of crushed ice and saturated sodium bicarbonate solution to neutralize the excess acid.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by vacuum distillation or column chromatography if necessary.

Logical Workflow for Synthesis:

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 1-(4-Methoxyphenyl)ethanol 1-(4-Methoxyphenyl)ethanol Dissolve Dissolve alcohol in aprotic solvent 1-(4-Methoxyphenyl)ethanol->Dissolve Thionyl_Chloride Thionyl Chloride (SOCl₂) Add_SOCl2 Add SOCl₂ dropwise Thionyl_Chloride->Add_SOCl2 Cool Cool to 0°C Dissolve->Cool Cool->Add_SOCl2 React Stir at room temp. Add_SOCl2->React Quench Quench with NaHCO₃(aq) React->Quench Extract Extract with ether Quench->Extract Dry Dry over MgSO₄ Extract->Dry Evaporate Evaporate solvent Dry->Evaporate Product This compound Evaporate->Product

Caption: Workflow for the synthesis of this compound.

Reactivity of the Chloroethyl Moiety

The chloroethyl group in this compound is highly reactive and undergoes two primary types of reactions: nucleophilic substitution and elimination. The benzylic nature of the carbon-chlorine bond is the principal reason for this enhanced reactivity.

Nucleophilic Substitution Reactions

The benzylic chloride is an excellent substrate for nucleophilic substitution (Sₙ) reactions. The adjacent aromatic ring can stabilize the developing positive charge in the transition state of an Sₙ1 reaction or the partial positive charge in an Sₙ2 transition state through resonance. The electron-donating para-methoxy group further enhances this stabilization, making the Sₙ1 pathway particularly favorable.

Mechanism:

The substitution can proceed through either an Sₙ1 or Sₙ2 mechanism, with the Sₙ1 pathway often being dominant, especially in polar protic solvents.

  • Sₙ1 Mechanism: This is a two-step process involving the formation of a resonance-stabilized benzylic carbocation intermediate. The rate-determining step is the unimolecular dissociation of the chloride ion. This mechanism is favored by polar protic solvents and weaker nucleophiles.

  • Sₙ2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the chloride ion departs. This mechanism is favored by strong nucleophiles and polar aprotic solvents.

Signaling Pathway for Sₙ1 and Sₙ2 Reactions:

Nucleophilic_Substitution cluster_SN1 Sₙ1 Pathway cluster_SN2 Sₙ2 Pathway Substrate This compound Carbocation Resonance-Stabilized Carbocation Intermediate Substrate->Carbocation Slow (rate-determining) Transition_State_SN2 Pentacoordinate Transition State Substrate->Transition_State_SN2 Nucleophile Nucleophile (Nu⁻) Nucleophile->Carbocation Nucleophile->Transition_State_SN2 Product_SN1 Substitution Product Carbocation->Product_SN1 Fast Product_SN2 Substitution Product (Inversion of stereochemistry) Transition_State_SN2->Product_SN2 Elimination_Reactions cluster_E1 E1 Pathway cluster_E2 E2 Pathway Substrate This compound Carbocation Resonance-Stabilized Carbocation Intermediate Substrate->Carbocation Slow (rate-determining) Transition_State_E2 Concerted Transition State Substrate->Transition_State_E2 Base Base (B:) Base->Carbocation Base->Transition_State_E2 Product_E1 4-Methoxystyrene Carbocation->Product_E1 Fast, deprotonation Product_E2 4-Methoxystyrene Transition_State_E2->Product_E2

References

The Methoxy Group: A Key Modulator of Reactivity in 1-(1-chloroethyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The methoxy group at the para position of 1-(1-chloroethyl)-4-methoxybenzene plays a pivotal role in dictating the molecule's reactivity, primarily through its profound electronic effects. This technical guide delves into the multifaceted role of the methoxy group, exploring its influence on the stability of reaction intermediates and the kinetics of nucleophilic substitution and elimination reactions. By presenting quantitative data, detailed experimental protocols, and mechanistic visualizations, this document serves as a comprehensive resource for professionals in organic synthesis and drug development.

Introduction

This compound is a versatile synthetic intermediate, the reactivity of which is centrally governed by the interplay between the chloroethyl side chain and the methoxy-substituted aromatic ring. The chlorine atom, a competent leaving group, renders the benzylic carbon susceptible to nucleophilic attack, while the methoxy group, a strong electron-donating group, profoundly influences the reaction pathways and rates. Understanding the electronic and steric contributions of the methoxy group is paramount for predicting and controlling the outcomes of reactions involving this substrate.

The Electronic Influence of the Methoxy Group

The methoxy group exerts its influence primarily through two electronic effects:

  • +R (Resonance) Effect: The lone pair of electrons on the oxygen atom can be delocalized into the aromatic ring through resonance. This effect is most pronounced at the ortho and para positions, leading to an increase in electron density at these sites.

  • -I (Inductive) Effect: Due to the higher electronegativity of oxygen compared to carbon, the methoxy group withdraws electron density from the aromatic ring through the sigma bond.

In the case of the methoxy group, the +R effect is dominant over the -I effect, resulting in an overall activation of the aromatic ring towards electrophilic attack and stabilization of positive charges.

Impact on Reactivity

The electron-donating nature of the methoxy group has significant consequences for the reactivity of this compound, particularly in nucleophilic substitution and elimination reactions. These reactions typically proceed through a carbocation intermediate, the stability of which is a key determinant of the reaction rate.

Stabilization of the Benzylic Carbocation

Nucleophilic substitution reactions of this compound, particularly under Sₙ1 conditions, involve the formation of a secondary benzylic carbocation. The methoxy group at the para position plays a crucial role in stabilizing this intermediate through its +R effect. The delocalization of the positive charge from the benzylic carbon onto the oxygen atom of the methoxy group significantly lowers the activation energy for carbocation formation, thereby accelerating the reaction rate.

Carbocation stabilization by the methoxy group.

Quantitative Reactivity Data
CompoundSolventTemperature (°C)First-Order Rate Constant (k, s⁻¹)Reference
4-Methoxybenzyl chloride20% Acetonitrile in Water252.2[1]
Benzyl chloride50% Aqueous AcetoneNot SpecifiedSignificantly slower than 4-methoxybenzyl chloride[2]

The significantly higher rate constant for 4-methoxybenzyl chloride compared to the unsubstituted benzyl chloride highlights the substantial rate acceleration provided by the para-methoxy group.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the chlorination of its corresponding alcohol, 1-(4-methoxyphenyl)ethanol.[3]

Materials:

  • 1-(4-methoxyphenyl)ethanol

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Dry diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 1-(4-methoxyphenyl)ethanol (1 equivalent) in dry diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) to the stirred solution.

  • Add a catalytic amount of pyridine.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

  • Cool the mixture and carefully pour it over crushed ice.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation or column chromatography.

synthesis_workflow cluster_synthesis Synthesis of this compound Start 1-(4-methoxyphenyl)ethanol in Diethyl Ether Reagents Add Thionyl Chloride and Pyridine Start->Reagents Reaction Reflux for 2 hours Reagents->Reaction Workup Quench with Ice, Wash with NaHCO3 and Water Reaction->Workup Drying Dry with MgSO4 Workup->Drying Purification Solvent Removal and Purification Drying->Purification Product This compound Purification->Product

Synthesis workflow.

Kinetic Study of Solvolysis

The rate of solvolysis of this compound can be monitored by conductometry, which measures the change in conductivity of the solution as the reaction proceeds and ionic products (H⁺ and Cl⁻) are formed.

Materials:

  • This compound

  • High-purity solvent (e.g., 80% ethanol/water)

  • Conductivity meter and probe

  • Constant temperature bath

Procedure:

  • Prepare a dilute solution of this compound in the chosen solvent (e.g., 10⁻⁴ M).

  • Equilibrate the solution in a constant temperature bath set to the desired reaction temperature.

  • Immerse the conductivity probe into the solution and begin recording conductivity readings at regular time intervals.

  • Continue data collection for at least three half-lives of the reaction.

  • The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time, where Gt is the conductivity at time t and G∞ is the conductivity at infinite time. The slope of this plot will be -k.

Role in Electrophilic Aromatic Substitution

The methoxy group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions.[2] This is due to the resonance stabilization of the sigma complex (arenium ion) intermediate, where the positive charge can be delocalized onto the oxygen atom of the methoxy group when the electrophile attacks at the ortho or para positions. Attack at the meta position does not allow for this type of resonance stabilization, making it less favorable.

directing_effect Anisole Anisole (-OCH3 group) Electrophile Electrophile (E+) Ortho_Attack Ortho Attack Electrophile->Ortho_Attack Favored Para_Attack Para Attack Electrophile->Para_Attack Favored Meta_Attack Meta Attack Electrophile->Meta_Attack Disfavored Ortho_Product Ortho-substituted Product Ortho_Attack->Ortho_Product Para_Product Para-substituted Product Para_Attack->Para_Product

Directing effect of the methoxy group.

Conclusion

The para-methoxy group is a critical determinant of the reactivity of this compound. Its strong electron-donating resonance effect significantly stabilizes the benzylic carbocation intermediate, leading to a marked acceleration of nucleophilic substitution reactions. Furthermore, it activates the aromatic ring and directs incoming electrophiles to the ortho and para positions. A thorough understanding of these principles is essential for the effective utilization of this versatile intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients. The experimental protocols provided herein offer a practical framework for the synthesis and kinetic analysis of this and related compounds.

References

A Technical Guide to the Potential Applications of 1-(1-chloroethyl)-4-methoxybenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(1-chloroethyl)-4-methoxybenzene is a substituted aromatic compound that, while not extensively studied for direct therapeutic applications, presents significant potential as a versatile building block in medicinal chemistry. Its chemical structure, featuring a reactive chloroethyl group and a methoxy-activated phenyl ring, makes it an attractive starting material for the synthesis of novel therapeutic agents. This guide explores the prospective applications of this compound, focusing on its utility in developing anticancer agents through targeted covalent inhibition and as a scaffold for creating diverse compound libraries. We provide hypothetical yet plausible experimental protocols and data to illustrate its potential in drug discovery workflows.

Chemical Profile and Synthetic Utility

This compound possesses a unique combination of structural features that underpin its potential in synthetic medicinal chemistry. The benzylic chlorine atom is a good leaving group, making the ethyl side chain susceptible to nucleophilic substitution reactions. This reactivity is central to its utility as an electrophilic building block for introducing the 4-methoxyphenethyl moiety into larger molecules.

The methoxy group on the phenyl ring is an electron-donating group, which can influence the reactivity of the aromatic ring and provide favorable pharmacokinetic properties in drug candidates. The methoxy group is a common feature in many approved drugs, where it can enhance target binding and improve metabolic stability.[1]

Proposed Application: A Scaffold for Novel Anticancer Agents

The chloroethyl moiety is a well-known pharmacophore in several alkylating anticancer agents.[2][3] We hypothesize that this compound can serve as a key intermediate in the synthesis of novel covalent inhibitors targeting kinases or other enzymes with a nucleophilic residue (e.g., cysteine) in their active site. The 4-methoxybenzene core can provide a scaffold for building selectivity and favorable drug-like properties.

Hypothetical Target Class: Covalent Kinase Inhibitors

Many successful kinase inhibitors operate by forming a covalent bond with a non-catalytic cysteine residue in the ATP-binding pocket, leading to irreversible inhibition. We propose a synthetic strategy where this compound is used to introduce the reactive "warhead" onto a kinase-binding scaffold.

Workflow for Synthesis and Evaluation

The following diagram illustrates a hypothetical workflow for the development of covalent kinase inhibitors starting from this compound.

G cluster_synthesis Synthesis Phase cluster_screening Screening & Optimization A 1-(1-chloroethyl)-4- methoxybenzene C Nucleophilic Substitution Reaction A->C B Heterocyclic Scaffold (e.g., Pyrimidine, Quinazoline) B->C D Library of Novel Covalent Inhibitors C->D E In vitro Kinase Assay (e.g., EGFR, BTK) D->E F Cell-Based Proliferation Assay (e.g., MTT) E->F G Lead Compound Identification F->G H Structure-Activity Relationship (SAR) Studies G->H H->C

Figure 1: Proposed workflow for developing covalent inhibitors.
Hypothetical Quantitative Data

Following the synthesis of a library of compounds derived from this compound, their biological activity would be assessed. The table below presents hypothetical data for a series of such compounds against a target kinase (e.g., a mutant form of Epidermal Growth Factor Receptor, EGFR, common in non-small cell lung cancer).

Compound IDScaffold MoietyTarget Kinase IC50 (nM)Cell Line (NCI-H1975) GI50 (µM)
LEAD-001 Aminopyrimidine751.2
LEAD-002 Quinazoline420.8
LEAD-003 Pyrazolo[3,4-d]pyrimidine150.3
LEAD-004 Imidazo[1,2-a]pyridine1505.6

Table 1: Hypothetical Biological Activity of Synthesized Derivatives

Detailed Experimental Protocols (Hypothetical)

To provide a practical context, we outline a plausible experimental protocol for the synthesis and evaluation of a hypothetical compound from the series described above.

Synthesis of a Hypothetical Covalent Inhibitor (LEAD-003)

Objective: To synthesize N-(4-((4-methoxyphenyl)ethyl)amino)pyrazolo[3,4-d]pyrimidin-4-amine.

Materials:

  • This compound

  • 4-aminopyrazolo[3,4-d]pyrimidine

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-aminopyrazolo[3,4-d]pyrimidine (1.0 eq) in DMF, add DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add a solution of this compound (1.2 eq) in DMF dropwise.

  • Heat the reaction mixture to 80°C and stir for 12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to yield the desired product, LEAD-003.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Cell Proliferation (MTT) Assay

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of LEAD-003 on the NCI-H1975 human lung cancer cell line.

Materials:

  • NCI-H1975 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • LEAD-003 (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

  • Spectrophotometric plate reader

Procedure:

  • Seed NCI-H1975 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of LEAD-003 in culture medium.

  • Treat the cells with varying concentrations of LEAD-003 and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell growth inhibition for each concentration relative to the untreated control.

  • Determine the GI50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Proposed Mechanism of Action: Covalent Modification of Kinase

The proposed mechanism of action for our hypothetical lead compounds involves the covalent modification of a cysteine residue within the target kinase's active site. The diagram below illustrates this proposed signaling pathway inhibition.

cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism GF Growth Factor Receptor EGFR Kinase GF->Receptor Binds P1 Downstream Signaling (e.g., MAPK/ERK) Receptor->P1 Activates CovalentBond Covalent Bond Formation with Cys residue Receptor->CovalentBond P2 Cell Proliferation & Survival P1->P2 Promotes Inhibitor LEAD-003 Inhibitor->Receptor Binds to active site CovalentBond->P1

References

An In-depth Technical Guide to 1-(1-chloroethyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 1-(1-chloroethyl)-4-methoxybenzene, a significant intermediate in organic synthesis. It is intended for an audience of researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and reactivity.

Nomenclature

  • IUPAC Name: this compound[1]

  • Synonyms: 1-(1-chloroethyl)-4-methoxy-benzene, 4-(1-Chloroethyl)anisole, 1-CHLORO-1-(4-METHOXYPHENYL)ETHANE, 4-(1-Chloroethyl)phenyl methyl ether, α-methyl-4-methoxybenzyl chloride[1][2][3]

Chemical and Physical Properties

The properties of this compound are summarized in the table below. This data is crucial for its application in experimental settings, providing insights into its behavior and characteristics.

PropertyValueSource
Molecular Formula C₉H₁₁ClO[1][2][3]
Molecular Weight 170.63 g/mol [1][4]
CAS Number 1538-89-2[2][3][4]
Exact Mass 170.0498427[2]
XLogP3 3.1[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 2[2]
Complexity 108[2]
InChI Key ZVBHVYBULNCPQB-UHFFFAOYSA-N[4]
Canonical SMILES CC(C1=CC=C(C=C1)OC)Cl[2]

Experimental Protocols and Reactivity

Synthesis

A primary and widely used method for the preparation of this compound is the chlorination of its precursor, 1-(4-methoxyphenyl)ethanol.[4] This reaction transforms the hydroxyl group into a chloro group, a fundamental conversion in organic synthesis.

  • Guidance Literature Example:

    • Reactants: 1-(4-methoxyphenyl)ethanol and acetyl chloride.

    • Solvent: Ethanol.

    • Temperature: 30 °C.

    • Reaction Time: 0.166667 hours (10 minutes).[2]

Synthesis 1-(4-methoxyphenyl)ethanol 1-(4-methoxyphenyl)ethanol reagents + Acetyl Chloride Ethanol, 30°C 1-(4-methoxyphenyl)ethanol->reagents This compound This compound reagents->this compound

Caption: Synthesis of this compound.

Chemical Reactivity

The chemical utility of this compound is largely defined by the reactivity of its chloroethyl group. The chlorine atom serves as a good leaving group, making the compound susceptible to various transformations.

  • Nucleophilic Substitution: The benzylic chlorine is readily displaced by a wide range of nucleophiles.[4] This reactivity is enhanced by the adjacent benzene ring, which stabilizes the transition state. This makes it a valuable precursor for introducing diverse functional groups.[4]

  • Elimination Reactions: This compound can undergo the elimination of hydrogen chloride (HCl) to form 4-methoxystyrene.[4] This reaction can proceed through either an E1 or E2 mechanism, depending on the reaction conditions.[4]

  • Radical Reactions: The carbon-chlorine bond can undergo homolytic cleavage to generate a stabilized benzylic radical, the 1-(4-methoxyphenyl)ethyl radical.[4] The stability of this radical is increased by the delocalization of the unpaired electron into the aromatic ring's π-system and further stabilized by the electron-donating methoxy group.[4]

Reactivity cluster_main Key Reactions of this compound cluster_sub Nucleophilic Substitution cluster_elim Elimination Start This compound Sub_Product Substituted Product (e.g., Ether, Amine, etc.) Start->Sub_Product + Nucleophile Elim_Product 4-methoxystyrene Start->Elim_Product + Base

Caption: Major reaction pathways of the target compound.

Applications in Synthesis

This compound is a versatile intermediate in organic synthesis.[4] Its utility stems from the reactive chloroethyl moiety, which allows for the introduction of various functional groups through nucleophilic substitution.[4] The methoxy group on the benzene ring acts as an electron-donating group, activating the ring towards electrophilic aromatic substitution and influencing the regioselectivity of further modifications.[4]

Furthermore, the chiral nature of this compound makes it a valuable precursor for the enantiomerically pure synthesis of complex molecules, which is particularly important in the development of pharmaceuticals and agrochemicals where biological activity is often stereospecific.[4] It has been utilized as a building block in the synthesis of natural product analogs, highlighting its significance in medicinal chemistry and drug discovery.[4]

References

Methodological & Application

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-(1-chloroethyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-chloroethyl)-4-methoxybenzene is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. Its reactivity is primarily centered around the benzylic chloride, which is susceptible to nucleophilic substitution. The presence of a methoxy group on the aromatic ring and a chiral center at the ethyl group introduces electronic and stereochemical elements that can be strategically exploited in the synthesis of complex molecular architectures.[1] These application notes provide a detailed overview of the nucleophilic substitution reactions of this compound, including reaction mechanisms, experimental protocols, and potential applications.

The benzylic position of this compound makes it highly reactive towards nucleophiles due to the ability of the adjacent benzene ring to stabilize the resulting carbocation intermediate through resonance.[1] This stabilization suggests that the reaction can proceed through an S(_N)1 mechanism, particularly with weaker nucleophiles and in polar protic solvents. However, as a secondary halide, it can also undergo S(_N)2 reactions, especially with strong nucleophiles in polar aprotic solvents. The choice of reaction conditions, therefore, plays a crucial role in determining the reaction pathway and the stereochemical outcome.

Reaction Mechanisms: S(_N)1 vs. S(_N)2 Pathways

The nucleophilic substitution reactions of this compound can proceed through two primary mechanisms: S(_N)1 (unimolecular nucleophilic substitution) and S(_N)2 (bimolecular nucleophilic substitution). The prevailing mechanism is influenced by the nucleophile, solvent, and temperature.

S(_N)1 Mechanism: This is a two-step mechanism involving the formation of a carbocation intermediate. The rate-determining first step is the dissociation of the chloride ion to form a resonance-stabilized benzylic carbocation. The second step is the rapid attack of the nucleophile on the planar carbocation, which can occur from either face, leading to a racemic mixture of products if the starting material is chiral. Polar protic solvents, such as water and ethanol, favor the S(_N)1 pathway by stabilizing the carbocation intermediate.

S(_N)2 Mechanism: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon from the backside of the leaving group. This backside attack results in an inversion of stereochemistry at the chiral center. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Strong, sterically unhindered nucleophiles and polar aprotic solvents, such as DMF and acetone, favor the S(_N)2 pathway.

SN1_SN2_Mechanisms sub This compound sn1_label S(N)1 Pathway carbocation Resonance-Stabilized Carbocation Intermediate sub->carbocation Slow, Rate-determining sn2_label S(N)2 Pathway transition_state Pentavalent Transition State sub->transition_state Concerted, Nu- attack product_sn1 Racemic Product carbocation->product_sn1 Fast, Nu- attack product_sn2 Inverted Product transition_state->product_sn2 Protocol_1_Workflow start Start dissolve Dissolve this compound in DMF start->dissolve add_azide Add Sodium Azide dissolve->add_azide react Stir at RT (24h) or 50°C (6-8h) add_azide->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Workup: Ethyl Acetate Extraction, Washes (NaHCO3, Brine) monitor->workup Complete dry_concentrate Dry (Na2SO4) and Concentrate workup->dry_concentrate purify Purify by Column Chromatography (if necessary) dry_concentrate->purify end End: 1-(1-azidoethyl)-4-methoxybenzene dry_concentrate->end Sufficiently Pure purify->end Pure Applications_in_Drug_Development start This compound sub_azide Azide Substitution (-> Azide Derivative) start->sub_azide sub_alkoxide Alkoxide Substitution (-> Ether Derivative) start->sub_alkoxide sub_thiolate Thiolate Substitution (-> Thioether Derivative) start->sub_thiolate reduction Reduction sub_azide->reduction drug_scaffolds Drug Scaffolds sub_alkoxide->drug_scaffolds sub_thiolate->drug_scaffolds amine Primary Amine reduction->amine amine->drug_scaffolds

References

Application Notes and Protocols for Friedel-Crafts Alkylation using 1-(1-chloroethyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the introduction of alkyl groups onto aromatic rings. This process is of significant interest in medicinal chemistry and drug development for the synthesis of complex molecular scaffolds. This document provides detailed application notes and generalized protocols for the Friedel-Crafts alkylation of various aromatic compounds using 1-(1-chloroethyl)-4-methoxybenzene as the alkylating agent.

This compound is a versatile reagent for these reactions. The presence of the methoxy group activates the aromatic ring of the alkylating agent, and the chloroethyl group serves as the electrophilic component. The reaction proceeds via an electrophilic aromatic substitution mechanism, typically catalyzed by a Lewis acid. The resulting 1,1-diaryl ethane derivatives are valuable intermediates in the synthesis of various biologically active molecules.

Data Presentation

While specific, quantitative data for the Friedel-Crafts alkylation of a wide range of aromatic substrates with this compound is not extensively reported in publicly available literature, the following table provides a representative overview of expected substrates, potential catalysts, and general reaction conditions based on established principles of Friedel-Crafts chemistry. The predicted yields are estimations and would require experimental optimization.

Aromatic SubstrateProductCatalyst (Lewis Acid)SolventTemperature (°C)Predicted Yield (%)
Benzene1-(4-methoxyphenyl)-1-phenylethaneAlCl₃, FeCl₃, ZnCl₂Dichloromethane, CS₂0 - 2560-80
Toluene1-(4-methoxyphenyl)-1-(p-tolyl)ethane (major), ortho isomer (minor)AlCl₃, FeCl₃, TiCl₄Dichloromethane, Nitrobenzene0 - 2565-85
m-Xylene1-(2,4-dimethylphenyl)-1-(4-methoxyphenyl)ethaneAlCl₃, FeCl₃Dichloromethane0 - 2570-90
Anisole1,1-bis(4-methoxyphenyl)ethaneZnCl₂, BF₃·OEt₂Dichloromethane, 1,2-Dichloroethane0 - 2575-95
Naphthalene1-(4-methoxyphenyl)-1-(naphthalen-1-yl)ethane (major), β-isomer (minor)AlCl₃, SnCl₄1,2-Dichloroethane25 - 5055-75

Experimental Protocols

The following are generalized protocols for performing a Friedel-Crafts alkylation using this compound. These should be adapted and optimized for specific substrates and scales.

Protocol 1: General Procedure for the Alkylation of Electron-Rich Aromatic Compounds (e.g., Anisole)
  • Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the aromatic substrate (1.2 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane).

    • Cool the mixture to 0 °C in an ice bath.

  • Catalyst Addition:

    • Slowly add the Lewis acid catalyst (e.g., ZnCl₂ or BF₃·OEt₂, 1.1 equivalents) to the stirred solution under a nitrogen atmosphere.

  • Addition of Alkylating Agent:

    • Dissolve this compound (1.0 equivalent) in the anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction:

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of ice-cold water.

    • Separate the organic layer and extract the aqueous layer with the solvent (e.g., dichloromethane).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 1,1-diaryl ethane derivative.

Protocol 2: General Procedure for the Alkylation of Less Reactive Aromatic Compounds (e.g., Benzene, Toluene)
  • Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas trap (to capture evolved HCl), add the aromatic substrate (used in excess as the solvent or with a solvent like carbon disulfide).

    • Add the Lewis acid catalyst (e.g., AlCl₃ or FeCl₃, 1.1 equivalents) in portions at 0 °C.

  • Addition of Alkylating Agent:

    • Add a solution of this compound (1.0 equivalent) in the aromatic substrate or a co-solvent dropwise to the stirred suspension at 0 °C.

  • Reaction:

    • After addition, allow the mixture to stir at room temperature for 4-8 hours. Gentle heating may be required for less reactive substrates, but this should be approached with caution to avoid side reactions. Monitor the reaction by TLC or GC-MS.

  • Work-up:

    • Carefully pour the reaction mixture onto crushed ice containing concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with an appropriate solvent.

    • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification:

    • Purify the residue by vacuum distillation or column chromatography to isolate the desired product.

Visualizations

Signaling Pathways and Experimental Workflows

Friedel_Crafts_Alkylation_Mechanism General Mechanism of Friedel-Crafts Alkylation cluster_0 Step 1: Formation of the Carbocation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation and Catalyst Regeneration AlkylHalide This compound Carbocation 1-(4-methoxyphenyl)ethyl cation + [AlCl₄]⁻ AlkylHalide->Carbocation Coordination & Ionization LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Carbocation Arene Aromatic Ring (Nucleophile) SigmaComplex Arenium Ion (Sigma Complex) (Resonance Stabilized) Carbocation->SigmaComplex Arene->SigmaComplex Attack on Carbocation Product Alkylated Aromatic Product SigmaComplex->Product Loss of a Proton [AlCl₄]⁻ [AlCl₄]⁻ HCl HCl RegenCatalyst Regenerated Lewis Acid [AlCl₄]⁻->HCl [AlCl₄]⁻->RegenCatalyst Abstracts Proton

Caption: General mechanism of the Friedel-Crafts alkylation reaction.

Experimental_Workflow Experimental Workflow for Reaction Optimization Start Define Aromatic Substrate and Alkylating Agent ScreenCatalyst Screen Lewis Acid Catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂, BF₃·OEt₂) Start->ScreenCatalyst OptimizeSolvent Optimize Solvent (e.g., DCM, CS₂, Nitrobenzene) ScreenCatalyst->OptimizeSolvent OptimizeTemp Optimize Reaction Temperature (0°C to reflux) OptimizeSolvent->OptimizeTemp AnalyzeResults Analyze Reaction Mixture (TLC, GC-MS, NMR) OptimizeTemp->AnalyzeResults AnalyzeResults->ScreenCatalyst If no/low conversion, re-evaluate conditions Purification Purify Product (Column Chromatography, Distillation) AnalyzeResults->Purification If reaction is successful Characterization Characterize Pure Product (NMR, IR, MS, MP/BP) Purification->Characterization End Optimized Protocol Characterization->End

Caption: Logical workflow for optimizing a Friedel-Crafts alkylation reaction.

Applications in Drug Development and Research

The 1,1-diaryl ethane scaffold synthesized through this Friedel-Crafts alkylation is a key structural motif in a variety of pharmacologically active compounds. The methoxy-substituted phenyl ring, in particular, is a common feature in many drug molecules, often contributing to receptor binding and metabolic stability.

Potential applications of the products derived from this reaction include:

  • Synthesis of Selective Estrogen Receptor Modulators (SERMs): Compounds with a 1,1-diaryl ethane core are known to exhibit estrogenic or anti-estrogenic activity. Further functionalization of the products from this reaction could lead to the development of novel SERMs for the treatment of hormone-dependent cancers and osteoporosis.

  • Development of Antineoplastic Agents: The diarylalkane structure is present in several natural and synthetic compounds with anticancer properties. These structures can be further modified to create derivatives with enhanced cytotoxicity towards cancer cell lines.

  • Probes for Biological Systems: The ability to introduce the 1-(4-methoxyphenyl)ethyl group onto various aromatic and heterocyclic systems allows for the creation of a library of compounds that can be screened for various biological activities, serving as probes to understand biological pathways.

Application Notes and Protocols for Friedel-Crafts Reaction with 1-(1-chloroethyl)-4-methoxybenzene and Arenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Friedel-Crafts alkylation of various aromatic compounds (arenes) using 1-(1-chloroethyl)-4-methoxybenzene as the alkylating agent. This reaction is a versatile method for the synthesis of 1,1-diaryl-1-(4-methoxyphenyl)ethanes, which are structural motifs found in various biologically active molecules and materials. The protocol outlines the use of a Lewis acid catalyst, specifically aluminum chloride, under anhydrous conditions. This document also includes a general reaction scheme, a detailed experimental workflow, and a summary of expected outcomes based on analogous reactions described in the scientific literature.

Introduction

The Friedel-Crafts reaction, a cornerstone of organic synthesis, facilitates the formation of carbon-carbon bonds to an aromatic ring.[1] This electrophilic aromatic substitution reaction typically involves the reaction of an alkyl or acyl halide with an aromatic compound in the presence of a Lewis acid catalyst.[1][2] The reaction of this compound with arenes proceeds via the formation of a stabilized secondary benzylic carbocation, which then undergoes electrophilic attack on the electron-rich aromatic ring of the arene substrate. The methoxy group on the electrophile provides additional stabilization to the carbocation intermediate. This protocol provides a representative procedure for this class of reactions, which is adaptable for a range of arene substrates.

Reaction Scheme

G reactant1 This compound Reaction Reaction reactant1->Reaction reactant2 Arene reactant2->Reaction catalyst AlCl3 (Lewis Acid) catalyst->Reaction Catalyst product 1-Aryl-1-(4-methoxyphenyl)ethane HCl HCl Reaction->product Reaction->HCl

Caption: General reaction scheme for the Friedel-Crafts alkylation of arenes.

Experimental Protocol

This protocol is adapted from established procedures for similar Friedel-Crafts alkylations.

Materials:

  • This compound

  • Arene (e.g., benzene, toluene, xylene, anisole)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (HCl), 1 M

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube, add the arene (1.2 to 1.5 equivalents). If the arene is a solid, dissolve it in a minimal amount of anhydrous dichloromethane.

  • Addition of Catalyst: Cool the flask in an ice bath. To the stirred solution, add anhydrous aluminum chloride (1.1 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • Addition of Alkylating Agent: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 1 to 24 hours depending on the reactivity of the arene.

  • Work-up: Upon completion, cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash successively with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure 1-aryl-1-(4-methoxyphenyl)ethane.

Data Presentation

The following table provides hypothetical yield data for the Friedel-Crafts reaction with various arenes, based on the expected reactivity trends. Actual yields will vary depending on the specific reaction conditions and the purity of the reagents.

AreneProductExpected Yield (%)
Benzene1-(4-Methoxyphenyl)-1-phenylethane70-85
Toluene1-(4-Methoxyphenyl)-1-(p-tolyl)ethane75-90
Anisole1,1-Bis(4-methoxyphenyl)ethane80-95
Chlorobenzene1-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethane40-60

Experimental Workflow

G Experimental Workflow for Friedel-Crafts Reaction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add arene to flame-dried flask B Cool flask in an ice bath A->B C Add anhydrous AlCl3 portion-wise B->C D Dissolve this compound in CH2Cl2 C->D E Add alkylating agent solution dropwise D->E F Stir at room temperature and monitor by TLC E->F G Quench reaction with 1 M HCl F->G H Extract with CH2Cl2 G->H I Wash organic layer H->I J Dry over MgSO4 and concentrate I->J K Purify by column chromatography J->K

Caption: Step-by-step experimental workflow.

Signaling Pathway of the Reaction Mechanism

G Mechanism of Friedel-Crafts Alkylation A This compound + AlCl3 B Formation of Carbocation Intermediate [CH3CH(C6H4OCH3)]+ [AlCl4]- A->B Ionization C Electrophilic Attack by Arene B->C Attack on Arene D Arenium Ion Intermediate (Sigma Complex) C->D Intermediate Formation E Deprotonation by [AlCl4]- D->E Proton Transfer F Product: 1-Aryl-1-(4-methoxyphenyl)ethane + HCl + AlCl3 E->F Aromatization

Caption: The mechanism involves carbocation formation and electrophilic attack.

Safety Precautions

  • This reaction should be performed in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The described protocol offers a reliable method for the synthesis of 1-aryl-1-(4-methoxyphenyl)ethanes via a Friedel-Crafts alkylation reaction. This procedure can be adapted for various arene substrates, providing access to a diverse range of compounds for applications in research and development. Careful control of reaction conditions, particularly temperature and moisture, is crucial for achieving high yields and purity.

References

Application Notes and Protocols: Elimination Reaction of 1-(1-Chloroethyl)-4-methoxybenzene to form 4-Methoxystyrene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 4-methoxystyrene via an elimination reaction of 1-(1-chloroethyl)-4-methoxybenzene. 4-Methoxystyrene is a valuable monomer in polymer chemistry and an important intermediate in the synthesis of various organic compounds. The protocol described herein focuses on a base-catalyzed dehydrochlorination reaction, a common and effective method for the preparation of vinylarenes from their corresponding haloalkane precursors. This document includes tabulated physical and chemical data, a detailed experimental protocol, and visualizations of the reaction mechanism and experimental workflow.

Introduction

The conversion of this compound to 4-methoxystyrene is a classic example of an elimination reaction, a fundamental transformation in organic synthesis. The presence of a chlorine atom on the benzylic carbon makes it a good leaving group, and the methoxy group on the aromatic ring can influence the reaction pathway.[1] This reaction can proceed through either an E1 (elimination, unimolecular) or E2 (elimination, bimolecular) mechanism, depending on the reaction conditions, such as the strength of the base, the solvent, and the temperature. The E2 mechanism is a concerted, one-step process, while the E1 mechanism involves the formation of a carbocation intermediate.[1] For the synthesis of 4-methoxystyrene from its chloro-precursor, a strong base is typically employed to favor the E2 pathway, which can offer better control and higher yields.

Data Presentation

Table 1: Physical and Chemical Properties of Reactant and Product

PropertyThis compound4-Methoxystyrene
Molecular Formula C₉H₁₁ClOC₉H₁₀O
Molecular Weight 170.63 g/mol [2]134.18 g/mol
CAS Number 1538-89-2[2]637-69-4
Appearance -Colorless liquid
Boiling Point -41-42 °C @ 0.5 mmHg
Density -1.009 g/mL at 25 °C
Refractive Index -1.562 (20 °C)

Table 2: Spectroscopic Data

Compound¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 101 MHz) δ (ppm)
4-Methoxystyrene 7.35 (d, J = 8.8 Hz, 2H), 6.88 (d, J = 8.8 Hz, 2H), 6.69 (dd, J = 17.6, 10.9 Hz, 1H), 5.63 (d, J = 17.6 Hz, 1H), 5.14 (d, J = 10.9 Hz, 1H), 3.82 (s, 3H).159.4, 136.3, 130.6, 127.3, 114.0, 111.3, 55.3.

Experimental Protocols

Synthesis of 4-Methoxystyrene via E2 Elimination

This protocol describes the dehydrochlorination of this compound using potassium tert-butoxide as a strong, non-nucleophilic base to promote an E2 elimination.

Materials:

  • This compound (1.0 eq)

  • Potassium tert-butoxide (1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM) or Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous tetrahydrofuran (THF). Stir the solution at room temperature until the starting material is fully dissolved.

  • Addition of Base: In a separate flask, dissolve potassium tert-butoxide (1.5 eq) in anhydrous THF. Slowly add the potassium tert-butoxide solution to the solution of this compound at room temperature with vigorous stirring.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature and quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and add dichloromethane or diethyl ether.

  • Extraction: Wash the organic layer sequentially with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-methoxystyrene.

Expected Yield: The yield for this type of elimination reaction can vary, but a moderate to good yield is expected. A literature report on a similar synthesis, though not fully detailed, indicated a yield of 10%. With optimization, higher yields should be achievable.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Potassium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle it with care under an inert atmosphere.

  • THF is a flammable solvent. Avoid open flames.

Visualizations

Reaction Mechanism

The base-catalyzed elimination of this compound to 4-methoxystyrene is proposed to proceed via an E2 mechanism.

Caption: Proposed E2 mechanism for the formation of 4-methoxystyrene.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 4-methoxystyrene.

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve this compound in THF add_base Add Potassium tert-butoxide solution start->add_base reflux Reflux for 2-4 hours add_base->reflux quench Quench with aq. NH4Cl reflux->quench extract Extract with DCM or Ether quench->extract wash Wash with H2O and brine extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure 4-Methoxystyrene chromatography->product

Caption: Experimental workflow for the synthesis of 4-methoxystyrene.

References

Application Notes and Protocols: 1-(1-Chloroethyl)-4-methoxybenzene in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 1-(1-chloroethyl)-4-methoxybenzene, a versatile building block in the preparation of various pharmaceutical intermediates. The reactivity of this compound is primarily centered around the chloroethyl group, which readily participates in nucleophilic substitution and Friedel-Crafts alkylation reactions. The presence of the electron-donating methoxy group on the benzene ring enhances the reactivity of the molecule in these transformations.[1]

Introduction

This compound is a key starting material for introducing the 1-(4-methoxyphenyl)ethyl moiety into a target molecule. This structural motif is found in a range of pharmacologically active compounds. The benzylic chlorine atom is a good leaving group, making the molecule susceptible to attack by a wide variety of nucleophiles.[1] Furthermore, the chloroethyl group can act as an electrophile in the presence of a Lewis acid, enabling the formation of carbon-carbon bonds with other aromatic systems.[1]

Key Applications and Reaction Types

The primary applications of this compound in pharmaceutical synthesis involve two main reaction pathways:

  • Nucleophilic Substitution: Displacement of the chloride ion by various nucleophiles to introduce new functional groups.

  • Friedel-Crafts Alkylation: Lewis acid-catalyzed alkylation of electron-rich aromatic and heteroaromatic rings.

The following table summarizes the types of pharmaceutical intermediates that can be accessed through these reactions, along with typical reaction conditions.

Intermediate TypeReagent/NucleophileReaction TypeCatalyst/ConditionsPotential Pharmaceutical Application
Chiral Amine PrecursorsSodium Azide (NaN₃)Nucleophilic SubstitutionDMF, Room TemperatureSynthesis of chiral amines and amino alcohols
Substituted AminesPrimary/Secondary AminesNucleophilic SubstitutionBase (e.g., K₂CO₃), Acetonitrile, RefluxBuilding blocks for various APIs
DiarylalkanesElectron-rich arenes (e.g., Anisole)Friedel-Crafts AlkylationLewis Acid (e.g., AlCl₃, FeCl₃), Dichloromethane, 0°C to RTCore structures in various therapeutic agents
Heterocyclic AdductsHeterocycles (e.g., Indole)Friedel-Crafts AlkylationLewis Acid (e.g., BF₃·OEt₂), Dichloromethane, 0°C to RTSynthesis of complex heterocyclic drugs

Experimental Protocols

Application Note 1: Synthesis of Chiral Amine Precursors via Nucleophilic Substitution

Objective: To synthesize 1-(1-azidoethyl)-4-methoxybenzene, a key intermediate for the preparation of chiral amines through subsequent reduction.

Reaction Principle: The chlorine atom in this compound is displaced by the azide nucleophile in a classic SN2 reaction. The resulting azide can then be reduced to the corresponding primary amine.

Nucleophilic_Substitution_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Start This compound + Sodium Azide Solvent Add DMF Start->Solvent Dissolve in Stir Stir at Room Temperature (24 hours) Solvent->Stir Quench Quench with Water Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product 1-(1-azidoethyl)-4-methoxybenzene Purify->Product Yields

Workflow for the synthesis of 1-(1-azidoethyl)-4-methoxybenzene.

Protocol: Synthesis of 1-(1-azidoethyl)-4-methoxybenzene

  • Materials:

    • This compound (1.0 eq)

    • Sodium azide (NaN₃) (1.5 eq)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of this compound in DMF, add sodium azide in one portion.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(1-azidoethyl)-4-methoxybenzene.

  • Expected Outcome: The product is typically obtained as a colorless to pale yellow oil with an expected yield of 85-95%.

Application Note 2: Synthesis of Diarylalkane Intermediates via Friedel-Crafts Alkylation

Objective: To synthesize 1-(1-(4-methoxyphenyl)ethyl)benzene, a diarylalkane intermediate, through the Lewis acid-catalyzed alkylation of benzene with this compound.

Reaction Principle: In the presence of a Lewis acid, this compound forms a benzylic carbocation which then acts as an electrophile in an electrophilic aromatic substitution reaction with an electron-rich aromatic compound like benzene.

Friedel_Crafts_Pathway Start This compound Carbocation Benzylic Carbocation Intermediate Start->Carbocation + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl3) Sigma_Complex Sigma Complex Intermediate Carbocation->Sigma_Complex + Benzene Arene Benzene Product 1-(1-(4-methoxyphenyl)ethyl)benzene Sigma_Complex->Product Deprotonation

Reaction pathway for Friedel-Crafts alkylation.

Protocol: Synthesis of 1-(1-(4-methoxyphenyl)ethyl)benzene

  • Materials:

    • This compound (1.0 eq)

    • Benzene (can be used as both reactant and solvent)

    • Anhydrous aluminum chloride (AlCl₃) (1.1 eq)

    • Dichloromethane (DCM) (if benzene is not used as solvent)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride.

    • Cool the flask to 0°C using an ice bath and add dichloromethane, followed by the dropwise addition of this compound.

    • Add benzene to the reaction mixture.

    • Stir the reaction at 0°C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by slowly adding it to ice-cold 1 M HCl.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(1-(4-methoxyphenyl)ethyl)benzene.

  • Expected Outcome: The product is typically a colorless oil or a low-melting solid, with an expected yield of 70-85%.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • This compound is a halogenated organic compound and should be handled with care.

  • Sodium azide is highly toxic and can form explosive metal azides. Use appropriate handling procedures and quench any residual azide with sodium nitrite and dilute acid.

  • Lewis acids such as aluminum chloride are corrosive and react violently with water. Handle with caution in a moisture-free environment.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols: Formation of 1-(4-methoxyphenyl)ethylmagnesium chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophilic organometallic compounds widely employed in organic synthesis for the formation of carbon-carbon bonds. This document provides detailed application notes and a general protocol for the formation of the Grignard reagent from 1-(1-chloroethyl)-4-methoxybenzene, yielding 1-(4-methoxyphenyl)ethylmagnesium chloride. This specific Grignard reagent serves as a valuable intermediate in the synthesis of various organic molecules, including potential active pharmaceutical ingredients (APIs).[1]

The formation of Grignard reagents from benzylic halides, such as the target compound, can be challenging due to the high reactivity of the starting material, which can lead to side reactions, most notably Wurtz-type homocoupling.[2][3] Therefore, careful control of reaction conditions is crucial for maximizing the yield of the desired Grignard reagent.

Reaction Overview and Key Considerations

The formation of 1-(4-methoxyphenyl)ethylmagnesium chloride involves the reaction of this compound with magnesium metal in an anhydrous ethereal solvent.

Reaction:

Key Considerations:

  • Anhydrous Conditions: Grignard reagents are highly sensitive to protic solvents, including water, alcohols, and amines.[4] All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent.

  • Solvent Choice: Ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are essential as they solvate and stabilize the Grignard reagent.[5] THF is often preferred for its higher boiling point and better solvating ability for the Grignard reagent.

  • Initiation: The reaction between the organic halide and magnesium metal can sometimes be difficult to initiate due to a passivating oxide layer on the magnesium surface.[5] Several methods can be employed to activate the magnesium, including the addition of a small crystal of iodine, 1,2-dibromoethane, or mechanical agitation (crushing the magnesium turnings).[5]

  • Minimizing Wurtz Coupling: The primary side reaction is the coupling of the Grignard reagent with the starting halide to form a dimer (2,3-bis(4-methoxyphenyl)butane). To minimize this, slow addition of the halide to the magnesium suspension is recommended to maintain a low concentration of the halide in the reaction mixture.[2][6] Lower reaction temperatures can also reduce the rate of this side reaction.[1] Continuous processing methods have also been shown to effectively reduce Wurtz coupling.[1][7]

  • Starting Material Purity: The purity of this compound is crucial for a successful reaction. Impurities can interfere with the reaction or lead to undesired byproducts.

Experimental Protocol: General Procedure

The following is a general protocol for the formation of 1-(4-methoxyphenyl)ethylmagnesium chloride. Note: This is a generalized procedure and may require optimization for specific applications and scales.

Materials:

  • This compound (high purity)[8]

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Iodine crystal (for initiation)

  • Inert gas (Nitrogen or Argon)

  • Standard, dry glassware (three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer)

Procedure:

  • Preparation of Apparatus: All glassware should be oven-dried at >120 °C for several hours and allowed to cool to room temperature under a stream of inert gas (nitrogen or argon). The apparatus should be assembled while still warm and maintained under a positive pressure of inert gas throughout the reaction.

  • Magnesium Activation (Initiation):

    • Place magnesium turnings (1.2 equivalents) in the reaction flask.

    • Add a small crystal of iodine. .

  • Reaction Initiation:

    • Add a small portion (approx. 10%) of a solution of this compound (1.0 equivalent) in anhydrous THF to the magnesium suspension.

    • The reaction is initiated when the color of the iodine fades and gentle refluxing is observed. If the reaction does not start, gentle warming with a heat gun or the addition of a few drops of 1,2-dibromoethane may be necessary.

  • Grignard Reagent Formation:

    • Once the reaction has initiated, add the remaining solution of this compound dropwise from the addition funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (reflux) until most of the magnesium has been consumed. The reaction mixture will typically appear as a cloudy, grayish solution.

  • Use of the Grignard Reagent: The freshly prepared 1-(4-methoxyphenyl)ethylmagnesium chloride solution should be used immediately for subsequent reactions. The concentration of the Grignard reagent can be determined by titration if necessary.

Quantitative Data

ParameterRecommended Condition/ValueReference/Note
Reactant Ratio This compound : Mg1 : 1.2 (slight excess of Mg)
Solvent Anhydrous THF or Diethyl Ether[5]
Initiator Iodine crystal or 1,2-dibromoethane[5]
Addition Rate Slow, dropwise to maintain gentle refluxTo minimize Wurtz coupling[2][6]
Reaction Temperature Room temperature to refluxOptimization may be required
Reaction Time Until Mg is consumed (typically 1-3 hours)Visual observation
Expected Yield Highly variable (requires optimization)Benzylic chlorides are prone to side reactions[2][3]

Applications in Synthesis

1-(4-methoxyphenyl)ethylmagnesium chloride is a versatile intermediate for the synthesis of a variety of organic compounds. Its primary application is as a nucleophile in reactions with electrophiles.

Examples of Subsequent Reactions:

  • Reaction with Aldehydes and Ketones: To form secondary and tertiary alcohols, respectively. For example, reaction with formaldehyde would yield 2-(4-methoxyphenyl)propan-1-ol.

  • Reaction with Esters: To form tertiary alcohols.

  • Reaction with Carbon Dioxide: To produce 2-(4-methoxyphenyl)propanoic acid, a potential precursor for non-steroidal anti-inflammatory drugs (NSAIDs).

  • Cross-Coupling Reactions: In the presence of a suitable catalyst, it can participate in cross-coupling reactions to form new carbon-carbon bonds.

The products of these reactions can serve as key building blocks in the development of new pharmaceutical compounds. The 1-(4-methoxyphenyl)ethyl moiety is present in various biologically active molecules.

Visualizations

Experimental Workflow

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_application Application prep_glassware Dry Glassware (Oven-dried, >120°C) add_mg Add Mg Turnings and Initiator prep_glassware->add_mg prep_reagents Prepare Anhydrous Reagents addition Slow Addition of This compound prep_reagents->addition initiation Initiate Reaction with Small Amount of Halide add_mg->initiation initiation->addition reflux Stir/Reflux until Mg is Consumed addition->reflux grignard_reagent 1-(4-methoxyphenyl)ethylmagnesium chloride reflux->grignard_reagent quench Quench with Aqueous Workup grignard_reagent->quench react_electrophile React with Electrophile (e.g., Aldehyde) grignard_reagent->react_electrophile CO2 CO2 grignard_reagent->CO2 product_alcohol Alcohol Product react_electrophile->product_alcohol product_acid Carboxylic Acid Product CO2->product_acid

Caption: Workflow for the formation and subsequent reaction of 1-(4-methoxyphenyl)ethylmagnesium chloride.

Logical Relationship: Minimizing Wurtz Coupling

Wurtz_Coupling_Minimization cluster_main Strategies to Minimize Wurtz Coupling cluster_outcome Outcome slow_addition Slow Addition of Halide low_concentration Low Halide Concentration slow_addition->low_concentration minimize_coupling Reduced Wurtz Coupling low_concentration->minimize_coupling low_temp Lower Reaction Temperature low_temp->minimize_coupling continuous_flow Continuous Flow Reactor continuous_flow->minimize_coupling increase_yield Increased Grignard Yield minimize_coupling->increase_yield

Caption: Key strategies to minimize the Wurtz coupling side reaction in Grignard reagent formation.

Disclaimer: This document provides a general overview and protocol. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified chemist. Optimization of the reaction conditions is likely necessary to achieve desired yields and purity.

References

Application Notes and Protocols for the Synthesis of Diarylethane Derivatives from 1-(1-Chloroethyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various diarylethane derivatives, starting from the readily available building block, 1-(1-chloroethyl)-4-methoxybenzene. The methodologies described herein are crucial for the generation of molecular libraries for drug discovery and development, particularly for compounds with potential anti-inflammatory and anticancer activities.

Introduction

Diarylethane scaffolds are prevalent in a multitude of biologically active compounds. The targeted synthesis of these derivatives allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery. This compound is a versatile starting material for generating such derivatives, primarily through two powerful synthetic strategies: Friedel-Crafts alkylation and Suzuki-Miyaura cross-coupling. The methoxy group present on one of the aromatic rings can also play a significant role in modulating the biological activity of the final compounds.

Synthetic Methodologies

Two primary synthetic routes for the preparation of diarylethane derivatives from this compound are detailed below.

Friedel-Crafts Alkylation

This classical electrophilic aromatic substitution reaction involves the alkylation of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst. In this case, this compound serves as the electrophile, reacting with various electron-rich aromatic and heteroaromatic compounds.

Experimental Workflow: Friedel-Crafts Alkylation

G start Start reactants 1. Mix Arene and This compound in an inert solvent (e.g., DCM). start->reactants catalyst 2. Add Lewis Acid Catalyst (e.g., AlCl3, FeCl3) portion-wise at 0 °C. reactants->catalyst reaction 3. Stir at room temperature for 2-24 hours. (Monitor by TLC) catalyst->reaction quench 4. Quench the reaction with ice-water. reaction->quench extraction 5. Extract with an organic solvent (e.g., Ethyl Acetate). quench->extraction wash 6. Wash the organic layer (H2O, brine). extraction->wash dry 7. Dry over Na2SO4 and concentrate. wash->dry purify 8. Purify by column chromatography. dry->purify end Diarylethane Product purify->end

Caption: General workflow for Friedel-Crafts alkylation.

Detailed Protocol: Synthesis of 1-(4-Methoxyphenyl)-1-phenylethane

This protocol is a representative procedure for the Friedel-Crafts alkylation of benzene with this compound.

Materials:

  • This compound (1.0 eq)

  • Benzene (10 eq, serving as both reactant and solvent)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in benzene (10 eq) to the cooled suspension with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and water to quench the reaction.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-(4-methoxyphenyl)-1-phenylethane.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed cross-coupling reaction provides a versatile and highly efficient method for the formation of carbon-carbon bonds between the benzylic carbon of this compound and various arylboronic acids. This method offers a broader substrate scope and functional group tolerance compared to Friedel-Crafts alkylation.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

G start Start reactants 1. Combine this compound, Arylboronic Acid, Base (e.g., K2CO3), and Pd Catalyst (e.g., Pd(PPh3)4) in a solvent (e.g., Toluene/H2O). start->reactants reaction 2. Heat the mixture at 80-100 °C for 12-24 hours under inert atmosphere. (Monitor by TLC/GC-MS) reactants->reaction cool 3. Cool the reaction to room temperature. reaction->cool extraction 4. Add water and extract with an organic solvent (e.g., Ethyl Acetate). cool->extraction wash 5. Wash the organic layer (H2O, brine). extraction->wash dry 6. Dry over Na2SO4 and concentrate. wash->dry purify 7. Purify by column chromatography. dry->purify end Diarylethane Product purify->end G phospholipids Cell Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Stimuli (e.g., Cytokines) arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox2 COX-2 Enzyme arachidonic_acid->cox2 pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation diarylethane Diarylethane Derivative (Selective COX-2 Inhibitor) diarylethane->cox2 Inhibition

Application Notes and Protocols: Chlorination of 1-(4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the chlorination of 1-(4-methoxyphenyl)ethanol to synthesize 1-chloro-1-(4-methoxyphenyl)ethane. Two common and effective methods are presented: the Appel reaction using triphenylphosphine and carbon tetrachloride, and a procedure utilizing thionyl chloride. These protocols are intended for use by qualified professionals in a laboratory setting.

Introduction

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in drug discovery and development. 1-chloro-1-(4-methoxyphenyl)ethane is a valuable building block, and its synthesis from the readily available 1-(4-methoxyphenyl)ethanol requires a reliable and efficient chlorination method. The benzylic position of the alcohol makes it susceptible to substitution, and the methods outlined below provide pathways to achieve this transformation under different conditions.

The Appel reaction offers a mild method for converting alcohols to alkyl chlorides using triphenylphosphine and a carbon tetrahalide.[1][2] The reaction proceeds through an oxyphosphonium intermediate, which is then displaced by a halide ion in an SN2-type reaction.[2][3] An alternative, widely used method involves thionyl chloride (SOCl₂), which reacts with alcohols to form an intermediate chlorosulfite that subsequently decomposes to the alkyl chloride.[4][5]

Data Presentation

Table 1: Reactant and Product Properties

CompoundFormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
1-(4-methoxyphenyl)ethanolC₉H₁₂O₂152.19Colorless liquidN/A108-110 (5 mmHg)
TriphenylphosphineC₁₈H₁₅P262.29White solid80-82377
Carbon TetrachlorideCCl₄153.82Colorless liquid-22.976.7
Thionyl ChlorideSOCl₂118.97Colorless to yellow fuming liquid-104.579
1-chloro-1-(4-methoxyphenyl)ethaneC₉H₁₁ClO170.63Colorless to pale yellow oilN/AN/A

Table 2: Summary of Reaction Conditions

MethodChlorinating AgentStoichiometry (Alcohol:Reagent)SolventTemperature (°C)Reaction Time (h)
Appel ReactionPPh₃ / CCl₄1 : 1.2 : 1.2Dichloromethane (DCM)0 to rt2-4
Thionyl ChlorideSOCl₂1 : 1.2Dichloromethane (DCM)0 to rt1-3

Experimental Protocols

Method 1: Appel Reaction

This protocol is adapted from general procedures for the Appel reaction.[4]

Materials:

  • 1-(4-methoxyphenyl)ethanol

  • Triphenylphosphine (PPh₃)

  • Carbon tetrachloride (CCl₄)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(4-methoxyphenyl)ethanol (1.0 eq).

  • Dissolve the alcohol in anhydrous dichloromethane (DCM).

  • Add triphenylphosphine (1.2 eq) to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add carbon tetrachloride (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, which contains triphenylphosphine oxide as a major byproduct, can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture).

Method 2: Chlorination with Thionyl Chloride

This protocol is based on general procedures for the chlorination of alcohols using thionyl chloride.

Materials:

  • 1-(4-methoxyphenyl)ethanol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Pyridine (optional, as a base)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 1-(4-methoxyphenyl)ethanol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the solution using a dropping funnel. A small amount of pyridine (1.2 eq) can be added to neutralize the HCl generated.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO₃ solution to neutralize excess thionyl chloride and HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by distillation under reduced pressure or by flash column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product start_material 1-(4-methoxyphenyl)ethanol reaction_vessel Reaction in Anhydrous DCM start_material->reaction_vessel reagents Chlorinating Agent (e.g., PPh3/CCl4 or SOCl2) reagents->reaction_vessel quench Quenching reaction_vessel->quench extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Column Chromatography or Distillation concentration->purification product 1-chloro-1-(4-methoxyphenyl)ethane purification->product

Caption: Experimental workflow for the chlorination of 1-(4-methoxyphenyl)ethanol.

signaling_pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products alcohol 1-(4-methoxyphenyl)ethanol (R-OH) intermediate Chlorosulfite Ester (R-O-S(O)Cl) alcohol->intermediate + SOCl2 chlorinating_agent Chlorinating Agent (e.g., SOCl2) chlorinating_agent->intermediate product 1-chloro-1-(4-methoxyphenyl)ethane (R-Cl) intermediate->product - SO2, -Cl- byproducts SO2 + HCl intermediate->byproducts Decomposition

Caption: Reaction pathway for chlorination using thionyl chloride.

Safety Precautions

  • General: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • 1-(4-methoxyphenyl)ethanol: May cause skin and eye irritation.[6]

  • Triphenylphosphine: Harmful if swallowed. May cause skin and eye irritation.

  • Carbon Tetrachloride: Toxic and carcinogenic. Its use is restricted in many regions.[1] If used, extreme caution must be exercised. Consider using alternative reagents like N-chlorosuccinimide (NCS) in combination with triphenylphosphine.[3]

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl and SO₂).[5] Handle with extreme care.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

  • Pyridine: Flammable, harmful if swallowed, and can cause skin and eye irritation.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

Application Notes and Protocols: Evaluation of Calotropin Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Calotropin is a cardenolide glycoside with significant cytotoxic and antitumor properties, making it a compound of interest for cancer research and drug development.[1][2][3][4] Its mechanism of action involves the inhibition of the Na+/K+-ATPase pump and modulation of various signaling pathways, including the Wnt, Hippo, and TGF-β/ERK pathways.[1][5][6] This document provides detailed application notes and protocols for researchers and scientists involved in the development of calotropin analogs. While the synthesis of calotropin analogs can start from various precursors, this document focuses on the biological evaluation of such analogs once synthesized. The protocols provided are for in vitro assays to determine the cytotoxic activity and to investigate the mechanism of action of novel calotropin analogs.

Data Presentation

Table 1: Cytotoxic Activity of Calotropin in Various Cancer Cell Lines

For researchers developing calotropin analogs, comparing the efficacy of novel compounds against the parent molecule is crucial. The following table summarizes the reported 50% inhibitory concentration (IC50) values for calotropin across a range of human cancer cell lines. This data serves as a benchmark for evaluating the potency of newly synthesized analogs.

Cell LineCancer TypeIC50 (µM)Reference
A549/CDDPCisplatin-resistant Non-Small Cell Lung Cancer0.33 ± 0.06 (at 48h)[1]
A549Lung Adenocarcinoma38.46 ± 1.16 (at 48h)[1]
HT-29Colorectal CancerConcentration-dependent inhibition (0.2–10 µM)[1]
HCT116Colorectal CancerConcentration-dependent inhibition (0.2–10 µM)[1]
HepG2Human Hepatocarcinoma0.04[7]
RajiHuman B Lymphoblastoid0.02[7]
A172GlioblastomaNot specified[7]
U251GlioblastomaNot specified[7]
SW480Colon AdenocarcinomaInhibits Wnt signaling (IC50 0.7-3.6 nM for various cardenolides)[8]

Table 2: Inhibitory Activity of Calotropin on Na+/K+-ATPase

A primary mechanism of action for calotropin is the inhibition of the Na+/K+-ATPase enzyme. The following table provides key kinetic parameters for this inhibition, which are important for mechanistic studies of calotropin analogs.

Enzyme SourceIC50 (µM)Inhibition TypeKi (µM)Reference
Porcine Brain0.27 ± 0.06Uncompetitive0.2[7][9][10]
Porcine Cerebral Cortex0.27Not specifiedNot specified[9]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay using MTT

This protocol describes a standard method for assessing the cytotoxic effects of calotropin analogs on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HCT116)

  • Dulbecco's Modified Eagle's Medium (DMEM) or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Calotropin analog (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the calotropin analog in the cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Na+/K+-ATPase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of calotropin analogs on Na+/K+-ATPase.

Materials:

  • Porcine brain Na+/K+-ATPase (commercially available)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 4 mM MgCl2)

  • ATP solution

  • Calotropin analog (dissolved in DMSO)

  • Malachite green reagent for phosphate detection

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, the Na+/K+-ATPase enzyme, and the calotropin analog at various concentrations.

  • Pre-incubation: Pre-incubate the mixture for 10 minutes at 37°C.

  • Initiate Reaction: Start the reaction by adding a specific concentration of ATP to each well.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

  • Phosphate Detection: Add the malachite green reagent to each well to quantify the amount of inorganic phosphate released from ATP hydrolysis.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 620-650 nm.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the analog. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration. Kinetic parameters like Ki can be determined by performing the assay with varying concentrations of both the substrate (ATP) and the inhibitor.[9][10]

Visualizations

Signaling Pathway Diagram

Caption: Wnt signaling pathway and the inhibitory mechanism of calotropin.[8]

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Analog Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Precursor Starting Material (e.g., 3-epiandrosterone) Synthesis Chemical Synthesis of Calotropin Analogs Precursor->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (e.g., Na+/K+-ATPase Assay) IC50->Mechanism Animal_Model Animal Model of Cancer (e.g., Xenograft) Mechanism->Animal_Model Promising Analogs Efficacy Efficacy & Toxicity Evaluation Animal_Model->Efficacy

Caption: General experimental workflow for the development and evaluation of calotropin analogs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1-chloroethyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-(1-chloroethyl)-4-methoxybenzene synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.

Problem 1: Low Yield in Friedel-Crafts Acylation of Anisole

Question: My Friedel-Crafts acylation of anisole with acetyl chloride is resulting in a low yield of the desired para-isomer, 4-methoxyacetophenone. What are the potential causes and how can I improve the yield and selectivity?

Answer:

Low yield and poor selectivity in the Friedel-Crafts acylation of anisole are common issues. The primary challenges are the formation of the undesired ortho-isomer and potential side reactions. Here are the key factors to consider for optimization:

Potential Causes and Solutions:

  • Lewis Acid Catalyst: The choice and amount of the Lewis acid catalyst are critical. While aluminum chloride (AlCl₃) is commonly used, it can sometimes lead to the formation of byproducts.[1][2] Consider using milder or more selective catalysts.

  • Reaction Temperature: The reaction temperature significantly influences the isomer ratio. Lower temperatures generally favor the formation of the para-isomer.

  • Solvent: The choice of solvent can affect catalyst activity and product selectivity.

Experimental Recommendations:

To improve the yield and para-selectivity, consider employing zeolite catalysts, which have demonstrated high efficiency and reusability.[3][4]

Workflow for Troubleshooting Low Acylation Yield:

start Low Yield in Friedel-Crafts Acylation check_catalyst Evaluate Lewis Acid Catalyst start->check_catalyst check_temp Optimize Reaction Temperature start->check_temp check_solvent Assess Solvent Choice start->check_solvent use_zeolite Consider Zeolite Catalyst for high para-selectivity check_catalyst->use_zeolite check_temp->use_zeolite check_solvent->use_zeolite solution Improved Yield and Selectivity use_zeolite->solution

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Table 1: Comparison of Catalysts for Friedel-Crafts Acylation of Anisole

CatalystAcylating AgentSolventTemperature (°C)Anisole Conversion (%)4-Methoxyacetophenone Selectivity (%)Reference
AlCl₃Acetyl ChlorideCS₂Reflux-Major product is para[2]
Mordenite (SiO₂/Al₂O₃ = 200)Acetic AnhydrideAcetic Acid150>99>99[3][4]
Mordenite (SiO₂/Al₂O₃ = 110)Acetic AnhydrideAcetic Acid150>99>99[3][4]
Hβ ZeoliteAcetic AnhydrideNone95-Yield of 73.25% (para)[5]
Zinc ChlorideAcetic AnhydrideDichloromethaneRoom Temp.-Yield of 90% (para)[5]

Detailed Experimental Protocol: Friedel-Crafts Acylation using Mordenite Zeolite [3][4]

  • Catalyst Preparation: Calcine mordenite zeolite at 500°C for 5 hours under an air flow.

  • Reaction Setup: In a round-bottom flask, combine anisole (2.0 mmol), acetic anhydride (20 mmol), and the calcined mordenite catalyst (0.50 g) in acetic acid (5 mL).

  • Reaction Conditions: Stir the resulting mixture at 150°C. Monitor the reaction progress by GC analysis.

  • Work-up: After the reaction is complete (typically 2-3 hours), recover the catalyst by filtration and wash it with ethyl acetate. The filtrate contains the product.

  • Catalyst Regeneration: The recovered zeolite can be calcined at 500°C for 5 hours to be reused.

Problem 2: Incomplete Reduction of 4-Methoxyacetophenone

Question: The reduction of 4-methoxyacetophenone to 1-(4-methoxyphenyl)ethanol is not going to completion. How can I improve the yield of the alcohol?

Answer:

Incomplete reduction can be due to several factors, including the choice of reducing agent, reaction conditions, and the purity of the starting material.

Potential Causes and Solutions:

  • Reducing Agent: Sodium borohydride (NaBH₄) is a common and effective reagent for this reduction. Ensure it is fresh and has been stored properly to maintain its reactivity. Catalytic hydrogenation is another option.

  • Solvent: The choice of solvent can influence the rate and completeness of the reduction. Protic solvents like ethanol or methanol are typically used with NaBH₄.

  • Temperature: While NaBH₄ reductions are often carried out at room temperature or below, gentle warming may be necessary to drive the reaction to completion.

  • Stoichiometry: Ensure a sufficient molar excess of the reducing agent is used.

Workflow for Troubleshooting Incomplete Reduction:

start Incomplete Reduction of 4-Methoxyacetophenone check_reagent Verify Reducing Agent (e.g., NaBH₄) Quality and Stoichiometry start->check_reagent check_conditions Optimize Reaction Conditions (Solvent, Temp.) start->check_conditions consider_hydrogenation Consider Catalytic Hydrogenation check_reagent->consider_hydrogenation check_conditions->consider_hydrogenation solution High Yield of 1-(4-methoxyphenyl)ethanol consider_hydrogenation->solution

Caption: Troubleshooting workflow for incomplete ketone reduction.

Table 2: Comparison of Reduction Methods for 4-Methoxyacetophenone

Reducing Agent/CatalystSolventTemperature (°C)Yield of 1-(4-methoxyphenyl)ethanol (%)Reference
NaBH₄Ethanol/WaterRoom Temp.High (Specific yield not stated)-
Immobilized Rhodotorula sp.Hydrophilic Ionic Liquid2598.3-

Detailed Experimental Protocol: Reduction of 4-Methoxyacetophenone with NaBH₄

  • Reaction Setup: In a round-bottom flask, dissolve 4-methoxyacetophenone in methanol.

  • Addition of Reducing Agent: Cool the solution in an ice bath and slowly add sodium borohydride (NaBH₄) in portions.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully add water to quench the excess NaBH₄. Add dilute HCl to neutralize the solution.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified further by column chromatography if necessary.

Problem 3: Low Yield and Side Products in the Chlorination of 1-(4-methoxyphenyl)ethanol

Question: The chlorination of 1-(4-methoxyphenyl)ethanol with thionyl chloride (SOCl₂) is giving a low yield of this compound and some unexpected side products. What could be the issue?

Answer:

The chlorination of secondary benzylic alcohols with thionyl chloride can be prone to side reactions, primarily elimination to form an alkene (4-methoxystyrene) and the formation of sulfite esters.[6] The reaction conditions are crucial for maximizing the yield of the desired alkyl chloride.

Potential Causes and Solutions:

  • Reaction Temperature: Higher temperatures can favor the elimination side reaction. Running the reaction at a lower temperature is generally recommended.

  • Solvent: The choice of solvent can influence the reaction mechanism (Sₙ1 vs. Sₙ2 vs. Sₙi) and the formation of side products. Aprotic solvents are commonly used.[7]

  • Addition of a Base: The addition of a non-nucleophilic base like pyridine can influence the stereochemical outcome and potentially suppress side reactions by scavenging the HCl generated.[8]

  • Purity of Starting Material: Ensure the starting alcohol is free of impurities that could interfere with the reaction.

Workflow for Troubleshooting Chlorination Issues:

start Low Yield/Side Products in Chlorination check_temp Control Reaction Temperature (low temperature) start->check_temp check_solvent Optimize Solvent start->check_solvent use_base Consider Addition of a Non-nucleophilic Base (e.g., Pyridine) start->use_base check_purity Verify Purity of Starting Alcohol start->check_purity solution High Yield of This compound check_temp->solution check_solvent->solution use_base->solution check_purity->solution

Caption: Troubleshooting workflow for the chlorination step.

Table 3: Reaction Conditions for Chlorination of Alcohols with Thionyl Chloride

SubstrateReagentSolventAdditiveTemperature (°C)OutcomeReference
Secondary AlcoholSOCl₂Dichloromethane--General procedure[7]
Amino AlcoholsSOCl₂Isopropyl acetate--Efficient chlorination[9]
Benzyl AlcoholsSOCl₂-PyridineRoom Temp.Prevents acid-mediated side reactions-

Detailed Experimental Protocol: Chlorination of 1-(4-methoxyphenyl)ethanol with Thionyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), place 1-(4-methoxyphenyl)ethanol.

  • Reagent Addition: Cool the flask in an ice bath and slowly add thionyl chloride (SOCl₂) dropwise with stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux until the evolution of gases ceases.

  • Work-up: Carefully quench the reaction mixture by pouring it into ice-water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing: Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

A1: The most common synthetic route involves a three-step process:

  • Friedel-Crafts Acylation: Anisole is acylated with acetyl chloride or acetic anhydride in the presence of a Lewis acid or solid acid catalyst to produce 4-methoxyacetophenone.[1][2]

  • Reduction: The ketonic group of 4-methoxyacetophenone is reduced to a secondary alcohol, 1-(4-methoxyphenyl)ethanol, using a reducing agent like sodium borohydride or through catalytic hydrogenation.

  • Chlorination: The hydroxyl group of 1-(4-methoxyphenyl)ethanol is replaced with a chlorine atom using a chlorinating agent such as thionyl chloride to yield the final product, this compound.[6]

Overall Synthesis Workflow:

anisole Anisole acylation Friedel-Crafts Acylation anisole->acylation acetophenone 4-Methoxy- acetophenone acylation->acetophenone reduction Reduction acetophenone->reduction alcohol 1-(4-Methoxy- phenyl)ethanol reduction->alcohol chlorination Chlorination alcohol->chlorination product 1-(1-chloroethyl)-4- methoxybenzene chlorination->product

Caption: Overall synthetic route to this compound.

Q2: How can I minimize the formation of the ortho-isomer during the Friedel-Crafts acylation?

A2: The formation of the ortho-isomer is a common side reaction. To maximize the yield of the desired para-isomer:

  • Use a Shape-Selective Catalyst: Zeolite catalysts, such as mordenite, have been shown to provide excellent selectivity for the para-product due to their pore structure.[3][4]

  • Optimize Reaction Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable para-isomer.

  • Choice of Acylating Agent and Solvent: The combination of acetic anhydride and acetic acid as a solvent with a mordenite catalyst has been reported to give quantitative conversion and selectivity to the para-isomer.[3][4]

Q3: What are the safety precautions I should take when working with thionyl chloride?

A3: Thionyl chloride is a corrosive and moisture-sensitive reagent that reacts with water to produce toxic gases (HCl and SO₂).[8] Therefore, it is essential to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Use anhydrous conditions and ensure all glassware is dry.

  • Set up a gas trap to neutralize the acidic gases produced during the reaction.

Q4: How can I purify the final product, this compound?

A4: The crude product obtained after the chlorination step may contain unreacted starting material, side products, and residual solvent. Purification can be achieved by:

  • Vacuum Distillation: This is a common method for purifying liquid products with relatively high boiling points.

  • Column Chromatography: If distillation is not effective or if non-volatile impurities are present, column chromatography on silica gel can be used. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically employed.

  • Washing: Thoroughly washing the organic extract with water, sodium bicarbonate solution, and brine during the work-up is crucial to remove acidic impurities and inorganic salts.

Q5: Are there alternative methods for the chlorination step?

A5: While thionyl chloride is a common reagent, other methods for the chlorination of benzylic alcohols exist, such as using:

  • Hydrogen Chloride (HCl) gas: This can be bubbled through a solution of the alcohol.

  • Other chlorinating agents: Reagents like oxalyl chloride or phosphorus pentachloride can also be used, but they may have different reactivity profiles and require different reaction conditions. The choice of chlorinating agent will depend on the specific requirements of the synthesis, including substrate compatibility and desired reaction conditions.

References

Technical Support Center: Friedel-Crafts Alkylation with 1-(1-chloroethyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the Friedel-Crafts alkylation of various aromatic substrates using 1-(1-chloroethyl)-4-methoxybenzene.

Troubleshooting Guide

Problem 1: Low yield of the desired mono-alkylated product and formation of multiple products.

Possible Cause: Polyalkylation is a common side reaction in Friedel-Crafts alkylation. The initial product, containing an electron-donating alkyl group, is more reactive than the starting aromatic compound, leading to subsequent alkylations.[1][2][3] The methoxy group on this compound also strongly activates the aromatic ring, further promoting this side reaction.

Suggested Solutions:

  • Use a large excess of the aromatic substrate: By increasing the concentration of the starting aromatic compound, the probability of the electrophile reacting with it rather than the already alkylated product is increased.[1]

  • Control reaction temperature: Lowering the reaction temperature can help to control the reaction rate and reduce the likelihood of polyalkylation.

  • Choose a less reactive Lewis acid catalyst: A milder Lewis acid can decrease the overall reactivity and improve selectivity for the mono-alkylated product.

  • Consider Friedel-Crafts acylation followed by reduction: If polyalkylation remains a significant issue, an alternative synthetic route is to perform a Friedel-Crafts acylation, which is not prone to polyalkylation, followed by a reduction of the ketone to the desired alkyl group.[4][5]

Problem 2: Formation of an unexpected isomer of the desired product.

Possible Cause: Carbocation rearrangement is another potential side reaction in Friedel-Crafts alkylation.[4][6][7][8] Although this compound forms a relatively stable secondary benzylic carbocation, rearrangement to a more stable carbocation, if possible, can occur.

Suggested Solutions:

  • Use a milder Lewis acid: A less potent Lewis acid can sometimes minimize carbocation formation and thus reduce the chance of rearrangement.

  • Lower the reaction temperature: As with polyalkylation, lower temperatures can disfavor the rearrangement process.

  • Alternative synthetic routes: Friedel-Crafts acylation does not undergo rearrangement and can be a reliable alternative to introduce the desired acyl group, which can then be reduced.[5]

Problem 3: The reaction is not proceeding, or the conversion is very low.

Possible Cause: Several factors can inhibit a Friedel-Crafts alkylation reaction.

  • Deactivated aromatic substrate: The presence of strongly electron-withdrawing groups on the aromatic substrate can render it too unreactive for Friedel-Crafts alkylation to occur.[1][8]

  • Presence of basic functional groups: Aromatic compounds containing basic groups like amines (-NH2, -NHR, -NR2) will react with the Lewis acid catalyst, deactivating it and preventing the reaction from proceeding.[1][9]

  • Impure reagents or solvent: Water or other nucleophilic impurities can quench the Lewis acid catalyst.

  • Insufficiently active catalyst: The chosen Lewis acid may not be strong enough to promote the reaction.

Suggested Solutions:

  • Ensure the aromatic substrate is not strongly deactivated: Check the substituents on the aromatic ring. If strongly deactivating groups are present, an alternative synthetic strategy may be necessary.

  • Protect basic functional groups: If an amine or other basic group is present on the aromatic substrate, it should be protected before the Friedel-Crafts reaction.

  • Use anhydrous conditions: Ensure all reagents and solvents are dry and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Use a more active Lewis acid catalyst: If a mild Lewis acid is being used, switching to a stronger one like AlCl3 or FeCl3 may be necessary.[10]

Problem 4: Formation of 4-methoxystyrene as a significant byproduct.

Possible Cause: The alkylating agent, this compound, can undergo an elimination reaction to form 4-methoxystyrene, especially at higher temperatures or in the presence of a base.[11]

Suggested Solutions:

  • Maintain a low reaction temperature: This will disfavor the elimination reaction.

  • Ensure the reaction mixture is not basic: The Lewis acid catalyst should maintain acidic conditions. The presence of any basic impurities should be avoided.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Lewis acid in Friedel-Crafts alkylation?

A1: The Lewis acid, such as AlCl3 or FeCl3, is a crucial catalyst in the Friedel-Crafts alkylation. Its primary role is to generate the carbocation electrophile by abstracting the halide from the alkyl halide.[12][13] This highly reactive carbocation is then attacked by the electron-rich aromatic ring.

Q2: Why is polyalkylation a more significant problem in Friedel-Crafts alkylation compared to acylation?

A2: In Friedel-Crafts alkylation, the newly introduced alkyl group is electron-donating, which activates the aromatic ring, making the product more reactive than the starting material towards further electrophilic substitution.[1][2][5] In contrast, the acyl group introduced in Friedel-Crafts acylation is electron-withdrawing, which deactivates the aromatic ring and prevents further acylation.[1][14]

Q3: Can I use 1-(1-bromoethyl)-4-methoxybenzene or 1-(1-iodoethyl)-4-methoxybenzene instead of the chloro-derivative?

A3: Yes, other alkyl halides can be used. The reactivity of the haloalkanes generally increases with the polarity of the C-X bond and the ability of the halogen to act as a leaving group. The order of reactivity is typically R-F > R-Cl > R-Br > R-I.[1] Therefore, the bromo and iodo derivatives should also be effective alkylating agents, potentially requiring milder reaction conditions.

Q4: What are some common Lewis acids used for Friedel-Crafts alkylation, and how do I choose one?

A4: Common Lewis acids include AlCl3, FeCl3, BF3, SbCl5, and ZnCl2.[1] The choice of Lewis acid depends on the reactivity of the aromatic substrate and the alkylating agent. For highly reactive substrates, a milder Lewis acid may be sufficient to avoid side reactions. For less reactive substrates, a stronger Lewis acid like AlCl3 is often required.

Q5: How can I monitor the progress of my Friedel-Crafts alkylation reaction?

A5: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow you to track the consumption of the starting materials and the formation of the product and any byproducts over time.

Data Presentation

Table 1: Hypothetical Product Distribution in the Friedel-Crafts Alkylation of Benzene with this compound under Different Conditions.

EntryAromatic SubstrateLewis AcidTemperature (°C)Mono-alkylated Product (%)Poly-alkylated Products (%)Other Byproducts (%)
1Benzene (1.2 eq)AlCl32560355
2Benzene (5 eq)AlCl3085105
3Benzene (5 eq)FeCl3075205

Note: This data is illustrative and actual yields may vary depending on specific experimental conditions.

Experimental Protocols

General Procedure for Friedel-Crafts Alkylation with this compound:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler, add the aromatic substrate and a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide, or nitrobenzene).

  • Cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath.

  • Slowly add the Lewis acid (e.g., anhydrous aluminum chloride) portion-wise to the stirred solution.

  • Dissolve this compound in the same anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction to stir at the same temperature for a specified time, monitoring the progress by TLC or GC.

  • Upon completion, quench the reaction by carefully pouring the mixture over crushed ice and water.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography, recrystallization, or distillation.

Visualizations

Friedel_Crafts_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification A Aromatic Substrate + Anhydrous Solvent B Cool to 0 °C A->B C Add Lewis Acid (e.g., AlCl3) B->C D Dropwise addition of This compound C->D E Stir at 0 °C D->E F Monitor by TLC/GC E->F G Quench with ice/water F->G H Extraction & Washing G->H I Drying & Solvent Removal H->I J Purification (Chromatography/Recrystallization) I->J

Caption: Experimental workflow for a typical Friedel-Crafts alkylation.

Side_Reactions_Logic cluster_products Potential Outcomes start Friedel-Crafts Alkylation with This compound desired Desired Mono-alkylated Product start->desired Main Reaction Path poly Poly-alkylated Products start->poly Side Reaction: Excess Alkylating Agent or High Temperature rearranged Rearranged Isomer start->rearranged Side Reaction: Carbocation Instability elimination 4-methoxystyrene start->elimination Side Reaction: High Temperature

Caption: Potential side reactions in the Friedel-Crafts alkylation.

Troubleshooting_Flowchart start Low Yield or Unexpected Products? q1 Multiple Products Observed? start->q1 q2 Isomer of Desired Product? q1->q2 No sol1 Likely Polyalkylation. - Use excess aromatic substrate - Lower temperature q1->sol1 Yes q3 No Reaction? q2->q3 No sol2 Likely Rearrangement. - Use milder Lewis acid - Lower temperature q2->sol2 Yes q4 4-methoxystyrene Detected? q3->q4 No sol3 Check for: - Deactivated substrate - Basic functional groups - Impurities (H2O) - Catalyst activity q3->sol3 Yes sol4 Likely Elimination. - Lower reaction temperature q4->sol4 Yes end Optimize Conditions q4->end No sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting flowchart for side reactions.

References

Technical Support Center: Purification of 1-(1-chloroethyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-(1-chloroethyl)-4-methoxybenzene from its reaction mixture.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Purity After Initial Work-up

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction: Unreacted 1-(4-methoxyphenyl)ethanol remains.Monitor the reaction progress using Thin Layer Chromatography (TLC).The TLC plate should show the disappearance of the starting material spot.
Side Reactions: Formation of byproducts such as 4-methoxystyrene due to elimination.Maintain a low reaction temperature and avoid strong bases.Minimized formation of elimination and other byproducts.
Hydrolysis: The product has hydrolyzed back to 1-(4-methoxyphenyl)ethanol during aqueous work-up.Minimize the duration of contact with water and use a saturated sodium bicarbonate solution for neutralization to keep the aqueous phase basic.Reduced loss of product due to hydrolysis.

Issue 2: Difficulty in Separating Product from Impurities via Column Chromatography

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Solvent System: Poor separation between the product and impurities.Systematically vary the polarity of the eluent. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.Clear separation of spots on a TLC plate, indicating an optimal solvent system for the column.
Column Overloading: Too much crude product is loaded onto the column.Use an appropriate amount of silica gel (typically a 30:1 to 50:1 ratio of silica to crude product by weight).Symmetrical and well-resolved peaks/bands during elution.
Product Degradation on Silica Gel: The acidic nature of silica gel can cause degradation of the acid-sensitive product.Deactivate the silica gel by treating it with a small amount of a basic solvent like triethylamine in the eluent (e.g., 0.1-1%). Alternatively, use a different stationary phase like alumina.Improved recovery of the desired product without the appearance of new impurity spots on TLC.

Issue 3: Failed Recrystallization

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Solvent Choice: The product is either too soluble or insoluble in the chosen solvent.Perform a solvent screen with small amounts of the crude product in various solvents (e.g., hexanes, heptane, ethanol, isopropanol) and solvent mixtures (e.g., ethyl acetate/hexanes, methanol/water).Identification of a solvent or solvent system where the product is soluble when hot and sparingly soluble when cold.
Oiling Out: The product separates as an oil instead of crystals upon cooling.Add a small amount of a solvent in which the product is more soluble to the hot solution, or cool the solution more slowly. Seeding with a small crystal of the pure product can also induce crystallization.Formation of solid crystals instead of an oil.
Supersaturation: The solution is supersaturated, and crystallization has not initiated.Scratch the inside of the flask with a glass rod at the solvent-air interface. Add a seed crystal of the pure compound.Induction of crystal formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound from 1-(4-methoxyphenyl)ethanol?

The most common impurities are unreacted starting material, 1-(4-methoxyphenyl)ethanol, and the elimination byproduct, 4-methoxystyrene. Depending on the reaction conditions, over-chlorinated products or products of nucleophilic substitution (if nucleophiles are present) may also be formed.

Q2: Which purification method is most suitable for obtaining high-purity this compound?

For laboratory-scale purification, flash column chromatography is often the most effective method for separating the desired product from closely related impurities. For larger, industrial-scale purification, vacuum distillation or recrystallization may be more practical. The choice of method depends on the nature of the impurities and the desired final purity.

Q3: What is a good starting point for developing a column chromatography method?

A good starting point for the mobile phase is a mixture of hexanes (or heptane) and ethyl acetate. Based on the polarity of the target molecule, a low percentage of ethyl acetate (e.g., 2-5%) in hexanes should be a reasonable starting point. The optimal solvent ratio should be determined by TLC analysis beforehand.

Q4: Can I use distillation to purify this compound?

Yes, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities. The related isomer, 1-(2-chloroethyl)-4-methoxybenzene, has a boiling point of 125-128 °C at 13.0 mbar, which can be used as an initial estimate. A careful fractional distillation under reduced pressure is recommended to prevent thermal decomposition.

Q5: How can I confirm the purity of my final product?

The purity of this compound can be assessed using several analytical techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can provide quantitative purity data. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any residual impurities.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

  • Preparation of the Column: A glass column is packed with silica gel (230-400 mesh) as a slurry in the initial elution solvent. The amount of silica gel should be approximately 30-50 times the weight of the crude product.

  • Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the elution solvent) and loaded onto the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the column.

  • Elution: The column is eluted with a solvent system of increasing polarity, starting with a low-polarity mixture such as 2% ethyl acetate in hexanes. The polarity is gradually increased as needed to elute the product.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., heptane or isopropanol).

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observation: If crystals form, the solvent is suitable for recrystallization. If no crystals form, the product may be too soluble. If the product does not dissolve in the hot solvent, it is not suitable. A mixed solvent system (e.g., ethyl acetate/hexanes) may be necessary.

  • Recrystallization: Dissolve the bulk of the crude product in the minimum amount of the hot, selected solvent.

  • Cooling and Crystallization: Allow the solution to cool slowly to induce crystallization.

  • Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of the cold solvent, and dried under vacuum.

Data Presentation

Table 1: Comparison of Purification Methods for this compound (Illustrative Data)

Purification Method Typical Purity Achieved Typical Yield Advantages Disadvantages
Flash Column Chromatography >98%70-90%High resolution, good for complex mixtures.Can be time-consuming and requires significant solvent volumes. Potential for product degradation on silica.
Recrystallization >99% (if suitable solvent is found)60-80%Can yield very pure material, scalable.Finding a suitable solvent can be challenging. "Oiling out" can be an issue.
Vacuum Distillation >97%75-95%Effective for removing non-volatile impurities, scalable.Requires specialized equipment. The product may be thermally sensitive.

Visualizations

PurificationWorkflow cluster_purification Purification reaction_mixture Crude Reaction Mixture workup Aqueous Work-up reaction_mixture->workup Quench extraction Solvent Extraction workup->extraction Separate drying Drying over Na2SO4 extraction->drying Isolate Organic Layer concentration Concentration drying->concentration Filter crude_product Crude Product concentration->crude_product Evaporate Solvent column_chrom Flash Column Chromatography crude_product->column_chrom Option 1 recrystallization Recrystallization crude_product->recrystallization Option 2 distillation Vacuum Distillation crude_product->distillation Option 3 pure_product Pure this compound column_chrom->pure_product recrystallization->pure_product distillation->pure_product analysis Purity Analysis (GC, NMR) pure_product->analysis Verify

Caption: Experimental workflow for the purification of this compound.

TroubleshootingLogic start Low Purity after Purification check_impurities Identify Impurities (TLC, GC, NMR) start->check_impurities is_starting_material Main Impurity is Starting Material? check_impurities->is_starting_material is_side_product Main Impurity is a Side Product? is_starting_material->is_side_product No optimize_reaction Optimize Reaction Time/Conditions is_starting_material->optimize_reaction Yes is_degradation Product Degradation? is_side_product->is_degradation No improve_separation Improve Separation Method is_side_product->improve_separation Yes milder_conditions Use Milder Purification Conditions is_degradation->milder_conditions Yes end High Purity Product is_degradation->end No optimize_reaction->end improve_separation->end milder_conditions->end

Caption: Logical troubleshooting flow for purity issues.

Technical Support Center: Controlling E1 vs. E2 Elimination in 1-(1-chloroethyl)-4-methoxybenzene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(1-chloroethyl)-4-methoxybenzene and seeking to control the outcome of elimination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary elimination pathways for this compound?

A1: this compound primarily undergoes two elimination pathways to form 4-methoxystyrene: the unimolecular (E1) and bimolecular (E2) elimination reactions. The benzylic nature of the chloride leaving group makes it susceptible to both pathways.[1] The E1 mechanism is a two-step process that proceeds through a carbocation intermediate, while the E2 mechanism is a concerted, one-step process.[1]

Q2: What is the key structural feature of this compound that influences the E1 vs. E2 competition?

A2: The key feature is the secondary benzylic chloride. The benzene ring can stabilize the developing positive charge of the carbocation intermediate in the E1 pathway through resonance. Furthermore, the electron-donating methoxy group in the para position provides additional resonance stabilization to this carbocation, making the E1 pathway particularly favorable under appropriate conditions.

Q3: How does the choice of base affect the reaction outcome?

A3: The strength and steric bulk of the base are critical factors.

  • Strong, non-bulky bases (e.g., sodium ethoxide) favor the E2 pathway.[2][3]

  • Strong, bulky bases (e.g., potassium tert-butoxide) strongly favor the E2 pathway and can influence the regioselectivity of the resulting alkene (though not a factor for this specific substrate which can only form one alkene product).[4]

  • Weak bases (e.g., ethanol, water) favor the E1 pathway as they are not strong enough to abstract a proton in a concerted manner and the reaction proceeds through the formation of the carbocation intermediate.[2]

Q4: What is the role of the solvent in controlling the E1 vs. E2 pathway?

A4: The solvent's polarity and protic/aprotic nature are crucial.

  • Polar protic solvents (e.g., ethanol, methanol, water) stabilize the carbocation intermediate through solvation, thus favoring the E1 pathway.

  • Polar aprotic solvents (e.g., DMSO, DMF) or less polar solvents are generally preferred for E2 reactions as they do not solvate the base as strongly, leaving it more reactive.

Q5: How does temperature influence the competition between E1 and E2 reactions?

A5: Higher temperatures generally favor elimination reactions (both E1 and E2) over substitution reactions (SN1 and SN2). This is due to the increase in entropy associated with elimination reactions where one molecule breaks into multiple molecules.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of 4-methoxystyrene, significant amount of substitution product (ether or alcohol). The chosen conditions favor substitution over elimination.1. Increase the reaction temperature. Heat generally favors elimination over substitution.[5] 2. For E2: Use a stronger, bulkier base like potassium tert-butoxide.[4] Bulky bases are poor nucleophiles and will favor elimination. 3. For E1: While E1 and SN1 are often competing, increasing the temperature will favor E1.
Reaction is too slow or does not proceed to completion. 1. The base is too weak for an E2 reaction. 2. The temperature is too low. 3. The leaving group is not sufficiently activated.1. For E2: Switch to a stronger base (e.g., from sodium ethoxide to potassium tert-butoxide). 2. Increase the reaction temperature. 3. Ensure the starting material is pure.
Formation of unexpected byproducts. 1. Side reactions due to impurities in the starting material or reagents. 2. Polymerization of the 4-methoxystyrene product.1. Purify the starting material and ensure reagents are of high quality. 2. Consider performing the reaction under an inert atmosphere. For the product, consider adding a polymerization inhibitor if it is to be stored.

Data Presentation

Table 1: Factors Influencing the E1 vs. E2 Elimination of this compound

Factor Favors E1 Pathway Favors E2 Pathway Rationale
Base Weak base (e.g., H₂O, EtOH)Strong base (e.g., NaOEt, KOtBu)A strong base is required for the concerted proton abstraction and leaving group departure in the E2 mechanism.[2]
Solvent Polar protic (e.g., ethanol, methanol)Polar aprotic (e.g., DMSO, DMF) or less polarPolar protic solvents stabilize the carbocation intermediate of the E1 pathway.
Substrate Secondary benzylic (stabilized carbocation)Secondary benzylicThe substrate is secondary, which can undergo both pathways. The resonance stabilization from the benzene ring and the methoxy group favors the E1 carbocation.
Temperature Higher temperaturesHigher temperaturesIncreased temperature favors elimination over substitution for both pathways.[5]
Concentration Low concentration of a weak baseHigh concentration of a strong baseThe rate of the E2 reaction is dependent on the concentration of both the substrate and the base.[2]

Experimental Protocols

Protocol for Favoring E1 Elimination: Solvolysis in Ethanol

Objective: To maximize the formation of 4-methoxystyrene via the E1 pathway.

Materials:

  • This compound

  • Absolute ethanol (reagent grade)

  • Sodium bicarbonate (for workup)

  • Anhydrous magnesium sulfate

  • Standard glassware for reflux and extraction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in absolute ethanol (e.g., 0.1 M solution).

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the 4-methoxystyrene by vacuum distillation or column chromatography.

Protocol for Favoring E2 Elimination: Using Potassium tert-Butoxide

Objective: To maximize the formation of 4-methoxystyrene via the E2 pathway.

Materials:

  • This compound

  • Potassium tert-butoxide

  • Anhydrous tert-butanol or tetrahydrofuran (THF)

  • Water (for workup)

  • Anhydrous magnesium sulfate

  • Standard glassware for reaction under inert atmosphere and extraction

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tert-butanol or THF and potassium tert-butoxide (1.1 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent to the cooled base solution with stirring.

  • Allow the reaction to warm to room temperature and stir for the required time, monitoring by TLC or GC.

  • Upon completion, carefully quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the 4-methoxystyrene by vacuum distillation or column chromatography.

Visualizations

E1_Mechanism cluster_step1 Step 1: Formation of Carbocation (Slow) cluster_step2 Step 2: Deprotonation (Fast) Substrate This compound Carbocation Benzylic Carbocation (Resonance Stabilized) Substrate->Carbocation Loss of Cl⁻ Chloride Cl⁻ Product 4-Methoxystyrene Carbocation->Product Base Base (e.g., EtOH) Base->Product Abstracts β-H⁺ ProtonatedBase Protonated Base

Caption: The E1 mechanism for this compound.

E2_Mechanism cluster_concerted Concerted Step Reactants Substrate + Strong Base (e.g., KOtBu) TransitionState Transition State Reactants->TransitionState Base attacks β-H, simultaneous C=C formation and Cl⁻ departure Products 4-Methoxystyrene + Conjugate Acid + Cl⁻ TransitionState->Products

Caption: The E2 mechanism for this compound.

Decision_Workflow Start Start with This compound BaseChoice Choose Base Strength Start->BaseChoice WeakBase Weak Base (e.g., H₂O, EtOH) BaseChoice->WeakBase Weak StrongBase Strong Base (e.g., NaOEt, KOtBu) BaseChoice->StrongBase Strong SolventChoice Choose Solvent WeakBase->SolventChoice E1_Result Favors E1 Pathway WeakBase->E1_Result StrongBase->SolventChoice E2_Result Favors E2 Pathway StrongBase->E2_Result PolarProtic Polar Protic (e.g., EtOH) SolventChoice->PolarProtic Protic PolarAprotic Polar Aprotic / Less Polar (e.g., THF, t-BuOH) SolventChoice->PolarAprotic Aprotic PolarProtic->E1_Result PolarAprotic->E2_Result

Caption: Decision workflow for controlling E1 vs. E2 elimination.

References

stability of 1-(1-chloroethyl)-4-methoxybenzene under reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-(1-chloroethyl)-4-methoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and reactivity of this versatile chemical intermediate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound?

A1: The stability of this compound is primarily influenced by temperature, the polarity of the solvent, and the presence of nucleophiles or bases. As a secondary benzylic chloride, it is susceptible to both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The methoxy group in the para position is an electron-donating group, which stabilizes the benzylic carbocation that can form, making SN1 and E1 pathways more favorable than for unsubstituted benzyl chlorides.[1]

Q2: What are the main decomposition pathways for this compound?

A2: The two main decomposition pathways are:

  • Elimination: Dehydrochlorination to form 4-methoxystyrene. This is often favored by the presence of a base.

  • Substitution/Solvolysis: Reaction with nucleophiles or the solvent to form substituted products. For example, in the presence of water or alcohols, it can hydrolyze to form 1-(4-methoxyphenyl)ethanol.

Q3: How should I store this compound to ensure its stability?

A3: To minimize decomposition, it is recommended to store this compound in a cool, dry, and dark place. Anhydrous conditions are crucial to prevent hydrolysis. It should be stored under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture.

Troubleshooting Guides

Guide 1: Nucleophilic Substitution Reactions

Issue 1: Low yield of the desired substitution product and formation of an alkene byproduct.

  • Possible Cause: Competing elimination reaction (E1/E2) is occurring. This is often favored by higher temperatures and the use of a sterically hindered or strong base as a nucleophile.

  • Troubleshooting Steps:

    • Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions, so lowering the temperature can favor the desired substitution pathway.

    • Choose a less basic nucleophile: If the nucleophile is also a strong base, it can promote elimination. If possible, select a nucleophile that is less basic.

    • Use a polar aprotic solvent: Solvents like DMSO, DMF, or acetone can favor SN2 reactions over elimination.[2] Polar protic solvents like water or alcohols can promote SN1 and E1 reactions due to their ability to solvate the leaving group and stabilize the carbocation intermediate.[3][4][5][6]

    • Consider the strength of the nucleophile: Strong nucleophiles tend to favor the SN2 pathway, which can be faster and more efficient than the SN1 pathway, potentially reducing the likelihood of elimination byproducts that might arise from a carbocation intermediate.[3]

Issue 2: Reaction is very slow or does not go to completion.

  • Possible Cause: The nucleophile may be too weak, or the reaction conditions are not optimal.

  • Troubleshooting Steps:

    • Increase the concentration of the nucleophile: This will increase the rate of an SN2 reaction.

    • Use a stronger nucleophile: A more reactive nucleophile will increase the reaction rate.

    • Increase the reaction temperature: While this can promote elimination, a moderate increase in temperature can significantly increase the rate of substitution. Monitor the reaction closely for byproduct formation.

    • Choose an appropriate solvent: For SN2 reactions, a polar aprotic solvent is generally preferred.[2] For SN1 reactions, a polar protic solvent is necessary to stabilize the carbocation intermediate.[3][4][5][6]

Guide 2: Elimination Reactions (Synthesis of 4-methoxystyrene)

Issue 1: Low yield of 4-methoxystyrene.

  • Possible Cause: The base may not be strong enough, or the temperature is too low. The reaction may also be reversible or the product may be polymerizing.

  • Troubleshooting Steps:

    • Use a stronger base: A strong, non-nucleophilic base like potassium tert-butoxide is often effective for promoting elimination.

    • Increase the reaction temperature: Elimination reactions are generally favored at higher temperatures.

    • Remove the product as it is formed: Distilling the 4-methoxystyrene from the reaction mixture as it is formed can shift the equilibrium towards the product and prevent polymerization.

    • Add a polymerization inhibitor: Small amounts of a radical scavenger, such as hydroquinone or BHT, can be added to the reaction and distillation to prevent the polymerization of the styrene product.

Issue 2: Formation of substitution byproducts.

  • Possible Cause: The base used is also a good nucleophile.

  • Troubleshooting Steps:

    • Use a sterically hindered, non-nucleophilic base: Bases like potassium tert-butoxide or DBU are excellent for promoting elimination while minimizing substitution.

    • Use a non-nucleophilic solvent: A high-boiling, non-polar solvent can favor elimination.

Quantitative Data

CompoundSolventTemperature (°C)First-Order Rate Constant (k, s⁻¹)Reference
4-Methoxybenzyl chloride20% acetonitrile in water252.2[7]

This relatively fast rate of solvolysis for 4-methoxybenzyl chloride highlights the activating effect of the para-methoxy group. It is expected that this compound would also undergo solvolysis at a significant rate, particularly in polar protic solvents.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution (Williamson Ether Synthesis)

This protocol describes a general procedure for the synthesis of an ether from this compound and an alcohol.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, methanol)

  • A strong base (e.g., sodium hydride, sodium metal)

  • Anhydrous polar aprotic solvent (e.g., THF, DMF)[2]

  • Anhydrous workup and purification reagents

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add the alcohol to the anhydrous solvent.

  • Cool the solution in an ice bath and slowly add the strong base in portions.

  • Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

  • Cool the alkoxide solution in an ice bath and add a solution of this compound in the anhydrous solvent dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC). Gentle heating may be required.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography or vacuum distillation.

Protocol 2: General Procedure for Elimination to 4-Methoxystyrene

This protocol provides a general method for the dehydrochlorination of this compound.

Materials:

  • This compound

  • A strong, non-nucleophilic base (e.g., potassium tert-butoxide)

  • Anhydrous solvent (e.g., THF, tert-butanol)

  • Polymerization inhibitor (e.g., hydroquinone)

  • Anhydrous workup and purification reagents

Procedure:

  • In a flame-dried flask equipped with a magnetic stirrer and a distillation apparatus under an inert atmosphere, dissolve this compound and a small amount of polymerization inhibitor in the anhydrous solvent.

  • Add the strong base in portions to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux.

  • The product, 4-methoxystyrene, can be distilled directly from the reaction mixture as it is formed.

  • Continue the distillation until no more product is collected.

  • The collected distillate can be further purified by vacuum distillation.

Visualizations

experimental_workflow cluster_substitution Nucleophilic Substitution cluster_elimination Elimination A This compound C Substitution Product A->C SN1 / SN2 B Nucleophile (e.g., ROH, RNH2) B->C D This compound F 4-Methoxystyrene D->F E1 / E2 E Base E->F

Caption: Reaction pathways of this compound.

troubleshooting_logic start Low Yield of Substitution Product q1 Alkene byproduct observed? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No remedy1 Lower Temp. Use less basic Nu- Use polar aprotic solvent a1_yes->remedy1 q2 Reaction slow? a1_no->q2 end Improved Yield remedy1->end a2_yes Yes q2->a2_yes Yes remedy2 Increase [Nu-] Use stronger Nu- Increase Temp. Optimize solvent a2_yes->remedy2 remedy2->end

Caption: Troubleshooting low yield in substitution reactions.

References

preventing polyalkylation in Friedel-Crafts reactions with activated rings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals prevent polyalkylation in Friedel-Crafts reactions, particularly with activated aromatic rings.

Frequently Asked Questions (FAQs)

Q1: I'm performing a Friedel-Crafts alkylation on an activated ring (e.g., toluene) and my main products are di- and tri-alkylated species. Why is this happening?

A1: This phenomenon, known as polyalkylation, is a common limitation of the Friedel-Crafts alkylation reaction. The initial alkyl group you add is an electron-donating group, which further activates the aromatic ring.[1][2] This makes the mono-alkylated product even more reactive than your starting material, causing it to undergo subsequent alkylations at a faster rate.[2][3]

Q2: What is the most reliable method to achieve mono-substitution and prevent polyalkylation?

A2: The most effective strategy is to switch from Friedel-Crafts alkylation to Friedel-Crafts acylation.[2][4] This two-step approach involves first acylating the ring and then reducing the resulting ketone to the desired alkyl group.[5][6]

Q3: How does Friedel-Crafts acylation prevent the polysubstitution seen in alkylation?

A3: The acyl group (R-C=O) is an electron-withdrawing group. When it is attached to the aromatic ring, it deactivates the ring towards further electrophilic aromatic substitution.[1][7][8] This deactivation effectively prevents the addition of multiple acyl groups, thus stopping the reaction at the mono-acylated product.[9][10]

Q4: My target molecule is an alkyl-substituted aromatic, not a ketone. How do I convert the acylated product?

A4: After performing the Friedel-Crafts acylation to get the mono-acylated ketone, you can reduce the carbonyl group to a methylene group (-CH2-). Standard methods for this reduction include the Clemmensen reduction (using zinc-mercury amalgam in hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).[5] This two-step sequence—acylation followed by reduction—yields the desired mono-alkylated product without the risk of polyalkylation.

Q5: Is it possible to control polyalkylation without switching to acylation? My reaction conditions are sensitive.

A5: While less reliable than the acylation-reduction route, you can minimize polyalkylation by using a large excess of the aromatic substrate.[4][11][12][13] By significantly increasing the concentration of the starting aromatic compound, you increase the probability that the electrophile (carbocation) will react with an un-substituted ring rather than a more reactive, alkylated one.

Q6: My alkylation attempts are also yielding rearranged isomers. Can the acylation approach solve this?

A6: Yes. Friedel-Crafts alkylation is prone to carbocation rearrangements, where the intermediate carbocation rearranges to a more stable form before attacking the aromatic ring.[3][4][9] Friedel-Crafts acylation does not suffer from this limitation because the electrophile is a resonance-stabilized acylium ion, which does not undergo rearrangement.[9][10][14] Therefore, using the acylation-reduction pathway ensures the unrearranged alkyl group is added to the ring.[8]

Troubleshooting Guide

This guide addresses the specific issue of observing multiple alkylations on an activated aromatic ring.

Problem/Observation Probable Root Cause Recommended Solutions
GC-MS or NMR analysis shows significant amounts of di-, tri-, or poly-alkylated products.The product of the initial alkylation is an activated ring, which is more nucleophilic and reactive than the starting material.[1][2]Primary Solution: Switch to a two-step Friedel-Crafts Acylation followed by a reduction (Clemmensen or Wolff-Kishner) to obtain the target alkylbenzene.[5] Alternative Solution: Modify reaction conditions by using a large excess of the aromatic substrate to statistically favor mono-alkylation.[11][13]
The desired alkyl group is a primary alkyl chain (e.g., n-propyl), but the main product is a rearranged isomer (e.g., isopropyl).The primary carbocation generated from the alkyl halide rearranges to a more stable secondary carbocation before substitution.[2][9]Use Friedel-Crafts Acylation with the corresponding acyl halide (e.g., propanoyl chloride). The resulting acylium ion is resonance-stabilized and will not rearrange.[10] Subsequent reduction will yield the desired n-propylbenzene.

Process Workflows and Logic Diagrams

cluster_problem The Polyalkylation Problem Start Activated Ring + Alkyl Halide + AlCl₃ Reaction1 FC Alkylation Start->Reaction1 Product1 Mono-alkylated Product (More Activated) Reaction1->Product1 Reaction2 Further FC Alkylation Product1->Reaction2 Product2 Poly-alkylated Products (Undesired) Reaction2->Product2

Caption: Logical flow demonstrating how Friedel-Crafts alkylation leads to polyalkylation.

cluster_solution The Acylation-Reduction Solution Start Activated Ring + Acyl Halide + AlCl₃ Acylation Step 1: FC Acylation Start->Acylation Ketone Mono-acylated Ketone (Deactivated) Acylation->Ketone Stop No Further Reaction Ketone->Stop Reduction Step 2: Reduction (e.g., Clemmensen) Ketone->Reduction FinalProduct Mono-alkylated Product (Desired) Reduction->FinalProduct

Caption: Workflow for preventing polyalkylation via acylation and subsequent reduction.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of Toluene

This protocol describes the synthesis of 4-methylacetophenone from toluene and acetyl chloride, a standard method to ensure mono-substitution.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas outlet to a trap), and a pressure-equalizing dropping funnel. Ensure the system is under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Preparation: In a fume hood, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) to a suitable anhydrous solvent (e.g., dichloromethane, DCM, or carbon disulfide, CS₂).

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Acyl Halide: Add acetyl chloride (1.0 equivalent) dropwise to the cooled AlCl₃ suspension via the dropping funnel while stirring. Allow the mixture to stir for 15-20 minutes to form the acylium ion complex.

  • Substrate Addition: Add toluene (1.0 equivalent), dissolved in a small amount of the anhydrous solvent, dropwise to the reaction mixture. Maintain the temperature at 0-5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress using a suitable technique (e.g., TLC or GC). The reaction is typically complete within 1-3 hours.

  • Workup: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified further by distillation or recrystallization.

Protocol 2: Clemmensen Reduction of 4-Methylacetophenone

This protocol describes the reduction of the ketone product from Protocol 1 to the corresponding alkylated product, 4-ethyltoluene.

  • Catalyst Preparation: Prepare zinc amalgam (Zn-Hg) by adding granulated zinc (10 equivalents) to a solution of mercury(II) chloride in water. Stir for 10-15 minutes, then decant the aqueous solution.

  • Apparatus Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene (as a co-solvent).

  • Addition of Ketone: Add the 4-methylacetophenone (1.0 equivalent) from the previous step to the flask.

  • Reaction (Reflux): Heat the mixture to a vigorous reflux. The reaction can be monitored by TLC. If the reaction stalls, additional portions of concentrated HCl may be added. Reflux is typically maintained for 4-8 hours.

  • Workup: Cool the reaction mixture to room temperature. Carefully decant the liquid from the remaining zinc amalgam.

  • Extraction: Transfer the liquid to a separatory funnel and separate the organic layer. Extract the aqueous layer with toluene or another suitable organic solvent.

  • Purification: Combine the organic layers, wash with water and then with a saturated sodium bicarbonate solution. Dry over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield the final product, 4-ethyltoluene.

References

Technical Support Center: Optimizing Lewis Acid Catalysis for 1-(1-chloroethyl)-4-methoxybenzene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Lewis acid-catalyzed reactions involving 1-(1-chloroethyl)-4-methoxybenzene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My Friedel-Crafts alkylation of an aromatic substrate with this compound is resulting in a very low yield or no product at all. What are the potential causes and how can I improve the yield?

Answer:

Low or no yield in a Friedel-Crafts alkylation with this substrate can stem from several factors. A logical workflow for troubleshooting this issue is outlined below.

low_yield_troubleshooting start Low/No Yield Observed catalyst_check Is the Lewis Acid Catalyst Active and Appropriate? start->catalyst_check substrate_check Is the Aromatic Substrate Suitable? catalyst_check->substrate_check [Yes] catalyst_inactive Inactive Catalyst: - Moisture contamination? - Improper storage? catalyst_check->catalyst_inactive catalyst_strength Incorrect Catalyst Strength: - Too weak for the substrate? - Too strong, causing side reactions? catalyst_check->catalyst_strength conditions_check Are the Reaction Conditions Optimal? substrate_check->conditions_check [Yes] substrate_deactivated Deactivated Aromatic Ring: - Presence of electron-withdrawing groups? substrate_check->substrate_deactivated substrate_amine Amine/Phenol Substrates: - Coordination with Lewis acid? substrate_check->substrate_amine workup_check Is the Workup Procedure Appropriate? conditions_check->workup_check [Yes] temp_issue Incorrect Temperature: - Too low for activation? - Too high, causing decomposition? conditions_check->temp_issue solvent_issue Inappropriate Solvent: - Coordinating with the catalyst? - Reacting with intermediates? conditions_check->solvent_issue solution Improved Yield workup_check->solution [Resolved] polyalkylation_control start Polyalkylation Observed ratio_check Adjust Reactant Stoichiometry start->ratio_check temp_check Lower Reaction Temperature ratio_check->temp_check ratio_note Use a large excess of the aromatic substrate to favor mono-substitution statistically. ratio_check->ratio_note catalyst_check Modify Lewis Acid Catalyst temp_check->catalyst_check temp_note Lower temperatures can decrease the rate of the second alkylation more significantly than the first. temp_check->temp_note solution Selective Mono-alkylation catalyst_check->solution catalyst_note A less active (milder) Lewis acid can improve selectivity for the initial reaction. catalyst_check->catalyst_note experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification prep1 Dry glassware under vacuum or in an oven. prep2 Assemble apparatus under inert atmosphere (N2 or Ar). prep1->prep2 react1 Add aromatic substrate and anhydrous solvent to the flask. prep2->react1 react2 Cool the mixture in an ice bath (0 °C). react1->react2 react3 Slowly add the Lewis acid catalyst. react2->react3 react4 Add this compound dropwise. react3->react4 react5 Allow the reaction to stir at 0 °C to room temperature. react4->react5 workup1 Quench the reaction by pouring onto ice-water. react5->workup1 workup2 Extract with an organic solvent (e.g., DCM, EtOAc). workup1->workup2 workup3 Wash the organic layer sequentially with dilute HCl, water, and brine. workup2->workup3 workup4 Dry the organic layer over anhydrous Na2SO4 or MgSO4. workup3->workup4 workup5 Concentrate the solvent under reduced pressure. workup4->workup5 workup6 Purify the crude product (e.g., column chromatography, recrystallization). workup5->workup6

Technical Support Center: Troubleshooting Carbocation Rearrangement in Alkylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering issues with carbocation rearrangements during alkylation reactions, particularly Friedel-Crafts alkylation.

Frequently Asked Questions (FAQs)

Q1: I performed a Friedel-Crafts alkylation with a primary alkyl halide and obtained a product with a rearranged carbon skeleton. Why did this happen?

A1: This is a common occurrence in Friedel-Crafts alkylation. The reaction proceeds through a carbocation intermediate. Primary carbocations are highly unstable and will rearrange to a more stable secondary or tertiary carbocation if possible.[1][2] This rearrangement occurs via a hydride shift (migration of a hydrogen atom with its bonding electrons) or an alkyl shift (migration of an alkyl group with its bonding electrons) from an adjacent carbon to the positively charged carbon.[3][4] The aromatic ring then attacks this more stable, rearranged carbocation, leading to the formation of the rearranged product.[3]

Q2: How can I confirm that carbocation rearrangement has occurred in my reaction?

A2: The most definitive way to confirm carbocation rearrangement is through structural analysis of your product mixture. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.

  • GC-MS can separate the different isomers in your product mixture, and the mass spectrum of each isomer will provide information about its molecular weight and fragmentation pattern, helping to identify the rearranged product.

  • ¹H and ¹³C NMR spectroscopy can provide detailed information about the connectivity of atoms in your product, allowing you to distinguish between the expected (non-rearranged) and the rearranged product.[5] For instance, the chemical shifts and splitting patterns in the ¹H NMR spectrum will be different for a straight-chain alkyl group versus a branched one.

Q3: What experimental conditions favor carbocation rearrangement?

A3: Conditions that promote the formation of a carbocation intermediate will favor rearrangement. These include:

  • Use of primary and some secondary alkyl halides: These precursors form less stable carbocations that are prone to rearrangement to more stable secondary or tertiary carbocations.[2]

  • Strong Lewis acid catalysts (e.g., AlCl₃, FeCl₃): These are necessary to generate the carbocation from the alkyl halide.[3][6]

  • Higher reaction temperatures: Increased temperature can provide the activation energy needed for the rearrangement to occur.

Q4: How can I minimize or prevent carbocation rearrangement in my alkylation reaction?

A4: To avoid carbocation rearrangement, you can modify your synthetic strategy in several ways:

  • Use Friedel-Crafts Acylation followed by reduction: This is a widely used and effective method. Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring. The intermediate acylium ion is resonance-stabilized and does not undergo rearrangement.[6][7] The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[7]

  • Choose an alkylating agent that forms a stable carbocation: The use of tertiary alkyl halides, or other precursors that generate stable tertiary or benzylic carbocations, will generally not lead to rearrangement as there is no energetic driving force for it.[7]

  • Use milder reaction conditions: Lowering the reaction temperature can sometimes disfavor the rearrangement process.

Q5: Are there any limitations to Friedel-Crafts alkylation besides carbocation rearrangement?

A5: Yes, there are other limitations to consider:

  • Polyalkylation: The initial alkylation product is often more reactive than the starting material, leading to the addition of multiple alkyl groups to the aromatic ring.[8]

  • Reaction failure with deactivated rings: Aromatic rings with strongly deactivating groups (e.g., -NO₂, -CN, -COR) are generally not reactive enough to undergo Friedel-Crafts alkylation.[8]

  • Reaction with certain functional groups: Substrates containing amino groups (-NH₂, -NHR, -NR₂) are unsuitable as the Lewis acid catalyst will coordinate with the lone pair of the nitrogen, deactivating the ring.[8]

Quantitative Data Summary

The extent of carbocation rearrangement is highly dependent on the specific reactants and reaction conditions. Below is an example of the product distribution observed in the Friedel-Crafts alkylation of p-xylene with 1-bromopropane.

Aromatic SubstrateAlkylating AgentCatalystTemperature (°C)Non-Rearranged Product (n-propyl-p-xylene)Rearranged Product (isopropyl-p-xylene)
p-Xylene1-BromopropaneAlCl₃Room Temperature~33%~67%[9][10]

Experimental Protocols

General Protocol for Friedel-Crafts Alkylation

This is a general procedure that should be optimized for specific substrates and alkylating agents.

  • Setup: Assemble a dry, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a tube leading to a beaker of water or a dilute base solution to neutralize evolved HCl).[11]

  • Reagents: In the reaction flask, place the aromatic substrate and a suitable solvent (e.g., carbon disulfide, nitrobenzene, or an excess of the aromatic substrate itself).

  • Catalyst Addition: Cool the flask in an ice bath and slowly add the Lewis acid catalyst (e.g., anhydrous aluminum chloride) in portions with stirring.[12]

  • Alkylating Agent Addition: Add the alkyl halide dropwise from the dropping funnel to the stirred mixture at a rate that maintains the desired reaction temperature.

  • Reaction: After the addition is complete, continue stirring at the appropriate temperature for the required reaction time. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

  • Washing: Combine the organic layers and wash successively with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by distillation, recrystallization, or column chromatography.

Protocol for GC-MS Analysis of Alkylation Products
  • Sample Preparation: Prepare a dilute solution of the crude reaction mixture or the purified product in a volatile solvent (e.g., dichloromethane or hexane). A typical concentration is around 1 mg/mL.

  • Instrument Setup:

    • Gas Chromatograph (GC):

      • Column: Use a nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[13]

      • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).[14]

      • Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample (e.g., 250-300°C) and use a split or splitless injection mode.[13]

      • Oven Program: Program the oven temperature to achieve good separation of the components. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min.[13]

    • Mass Spectrometer (MS):

      • Ionization Mode: Use Electron Ionization (EI) at 70 eV.[13]

      • Mass Range: Scan a mass range appropriate for the expected products (e.g., m/z 40-400).

      • Source and Quadrupole Temperatures: Set the ion source and quadrupole temperatures to typical values (e.g., 230°C and 150°C, respectively).[13]

  • Data Acquisition and Analysis: Inject the sample and acquire the data. Identify the peaks in the total ion chromatogram (TIC). Analyze the mass spectrum of each peak and compare it with library spectra (e.g., NIST) to identify the non-rearranged and rearranged products. The relative peak areas in the TIC can be used to estimate the product ratio.

Protocol for NMR Analysis of Alkylation Products
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • ¹H NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum.

    • Analysis:

      • Chemical Shift (δ): The position of the signals will indicate the electronic environment of the protons. Protons on the aromatic ring will appear in the aromatic region (typically 6.5-8.5 ppm), while protons on the alkyl chain will appear in the aliphatic region (typically 0.5-4.5 ppm).

      • Integration: The area under each signal is proportional to the number of protons giving rise to that signal.

      • Splitting Pattern (Multiplicity): The splitting of signals (e.g., singlet, doublet, triplet) provides information about the number of neighboring protons, which is crucial for determining the structure of the alkyl group. For example, an isopropyl group will show a characteristic doublet and a septet.

  • ¹³C NMR Spectroscopy:

    • Acquire a ¹³C NMR spectrum (proton-decoupled is standard).

    • Analysis: The number of signals indicates the number of unique carbon atoms in the molecule. The chemical shifts of the signals provide information about the type of carbon (e.g., aromatic, aliphatic, sp³, sp²).

  • 2D NMR (Optional but Recommended): For complex structures or to confirm assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

Visualizations

Troubleshooting_Carbocation_Rearrangement start Unexpected Product in Alkylation Reaction check_rearrangement Is carbocation rearrangement suspected? start->check_rearrangement analyze_product Analyze product mixture (GC-MS, NMR) check_rearrangement->analyze_product Yes other_issue Investigate other possible side reactions (e.g., polyalkylation) check_rearrangement->other_issue No rearrangement_confirmed Rearrangement Confirmed analyze_product->rearrangement_confirmed consider_alternatives Consider Alternative Strategies rearrangement_confirmed->consider_alternatives Yes rearrangement_confirmed->other_issue No acylation_reduction Friedel-Crafts Acylation followed by Reduction consider_alternatives->acylation_reduction stable_carbocation Use alkylating agent forming a stable carbocation consider_alternatives->stable_carbocation optimize_conditions Optimize Reaction Conditions (e.g., lower temperature) consider_alternatives->optimize_conditions end Desired Product Obtained acylation_reduction->end stable_carbocation->end optimize_conditions->end

Caption: Troubleshooting workflow for carbocation rearrangement.

Carbocation_Rearrangement_Mechanism cluster_0 Carbocation Formation cluster_1 Rearrangement (Hydride Shift) cluster_2 Alkylation Alkyl_Halide Primary Alkyl Halide (R-CH₂-CH₂-X) Primary_Carbocation Primary Carbocation (R-CH₂-CH₂⁺) Alkyl_Halide->Primary_Carbocation + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl₃) Secondary_Carbocation Secondary Carbocation (R-CH⁺-CH₃) Primary_Carbocation->Secondary_Carbocation 1,2-Hydride Shift Rearranged_Product Rearranged Product Secondary_Carbocation->Rearranged_Product Aromatic_Ring Aromatic Ring Aromatic_Ring->Rearranged_Product Attack

Caption: Mechanism of carbocation rearrangement in Friedel-Crafts alkylation.

References

Technical Support Center: Workup Procedures for Reactions Involving 1-(1-chloroethyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(1-chloroethyl)-4-methoxybenzene. The following information addresses common issues encountered during the workup of reactions involving this versatile chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions where this compound is used?

A1: this compound is primarily used as a substrate in nucleophilic substitution and elimination reactions. Its benzylic chloride is a good leaving group, making it susceptible to attack by a wide range of nucleophiles.[1] It is also a key intermediate in the synthesis of more complex molecules, including pharmaceuticals like crizotinib.[2][3][4][5][6]

Q2: What are the typical challenges encountered during the workup of reactions with this compound?

A2: Common challenges include the formation of emulsions during aqueous extraction, the presence of unreacted starting material or byproducts, and difficulty in removing certain reagents or solvents. The stability of the product to the workup conditions (e.g., pH) must also be considered.

Q3: How can I remove unreacted amine nucleophiles from my reaction mixture?

A3: Unreacted amines can typically be removed by washing the organic layer with a dilute acidic solution, such as 1M HCl. The amine will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer.[4] Alternatively, a wash with a 10% aqueous copper sulfate solution can be effective; the copper ions form a complex with the amine, which is then extracted into the aqueous phase.

Q4: What is the best way to deal with emulsions during extraction?

A4: Emulsions can sometimes be broken by adding a small amount of brine (saturated aqueous NaCl solution) or by passing the mixture through a pad of Celite. Allowing the mixture to stand for an extended period or gentle swirling, rather than vigorous shaking, can also help. In some cases, adjusting the pH of the aqueous layer may be effective.

Q5: What are the common side products in reactions involving this compound?

A5: A common side product is 4-methoxystyrene, which is formed via an elimination reaction (dehydrohalogenation) of the starting material.[1] The formation of this impurity can be favored by the use of strong bases or high temperatures.

Troubleshooting Guide: Nucleophilic Substitution Reaction

This guide focuses on a typical nucleophilic substitution reaction where this compound is reacted with a generic nucleophile (Nu-).

Experimental Protocol: General Nucleophilic Substitution

A solution of this compound in a suitable organic solvent (e.g., acetonitrile, DMF, or THF) is treated with a slight excess of the nucleophile. The reaction is stirred at a temperature ranging from room temperature to a gentle reflux, and monitored by TLC until the starting material is consumed.

ParameterValue
Starting Material1.0 eq
Nucleophile1.1 - 1.5 eq
Solvent5 - 10 mL / mmol of starting material
Temperature25 - 80 °C
Reaction Time2 - 24 h
Workup Procedure
  • Quenching: The reaction mixture is cooled to room temperature and quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: The product is extracted into an organic solvent such as ethyl acetate or dichloromethane. The organic layer is separated.

  • Washing: The organic layer is washed sequentially with water and brine to remove water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Concentration: The solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization.

Troubleshooting Common Issues
IssuePossible CauseRecommended Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure the nucleophile is of sufficient purity and reactivity.
Product is water-soluble.If the product has polar functional groups, it may have partitioned into the aqueous layer. Try back-extracting the aqueous washes with the organic solvent.
Product decomposition.The product may be unstable to the workup conditions (e.g., acidic or basic washes). Use neutral washes (water, brine) if possible.
Persistent Emulsion High concentration of polar species.Add brine to the separatory funnel. Filter the mixture through Celite.
Presence of 4-methoxystyrene impurity Elimination side reaction occurred.Use milder reaction conditions (lower temperature, less basic nucleophile/base). The impurity can often be separated by column chromatography.
Unreacted Starting Material in Product Incomplete reaction or insufficient nucleophile.Ensure the reaction has gone to completion by TLC. Use a larger excess of the nucleophile. The starting material can usually be separated by column chromatography.

Visualizations

General Workup Workflow

Workup_Workflow Reaction Reaction Mixture Quench Quench (e.g., H2O, aq. NH4Cl) Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Organic_Phase Organic Phase Extraction->Organic_Phase Aqueous_Phase Aqueous Phase (Discard) Extraction->Aqueous_Phase Wash Wash (H2O, Brine) Organic_Phase->Wash Drying Dry (Na2SO4 or MgSO4) Wash->Drying Filtration Filter Drying->Filtration Concentration Concentrate (Rotary Evaporator) Filtration->Concentration Crude_Product Crude Product Concentration->Crude_Product Purification Purification (e.g., Chromatography) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product

Caption: A generalized workflow for the workup of reactions.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_TLC Check TLC of Crude Product Start->Check_TLC Incomplete_Reaction Incomplete Reaction? Check_TLC->Incomplete_Reaction Product_in_Aqueous Product in Aqueous Layer? Incomplete_Reaction->Product_in_Aqueous No Increase_Rxn_Time Increase Reaction Time/Temperature Incomplete_Reaction->Increase_Rxn_Time Yes Decomposition Product Decomposition? Product_in_Aqueous->Decomposition No Back_Extract Back-Extract Aqueous Layer Product_in_Aqueous->Back_Extract Yes Modify_Workup Use Milder Workup Conditions Decomposition->Modify_Workup Yes

Caption: Decision tree for troubleshooting low product yield.

References

storage and handling to prevent degradation of 1-(1-chloroethyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides technical support for the storage, handling, and stability testing of 1-(1-chloroethyl)-4-methoxybenzene to prevent its degradation.

Troubleshooting Guide

Researchers may encounter issues with the purity and stability of this compound. This troubleshooting guide provides a systematic approach to identifying and resolving common problems.

dot

Forced_Degradation_Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation A Prepare solutions of This compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidative Stress A->D E Thermal Stress A->E F Photolytic Stress A->F G Neutralize samples (for acid/base hydrolysis) H Analyze all stressed samples and a control by a stability-indicating method (e.g., GC-MS) G->H I Identify and quantify degradation products H->I J Elucidate degradation pathways I->J

Validation & Comparative

A Comparative Analysis of the Reactivity of 1-(1-chloroethyl)-4-methoxybenzene and Benzyl Chloride in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of two benzylic halides, 1-(1-chloroethyl)-4-methoxybenzene and benzyl chloride, in the context of nucleophilic substitution reactions. Understanding the relative reactivity of these compounds is crucial for their application in organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals. This comparison is based on established principles of physical organic chemistry, supported by available experimental data for structurally related compounds.

Theoretical Background: Factors Influencing Reactivity

The reactivity of benzylic halides in nucleophilic substitution reactions is primarily governed by the stability of the carbocation intermediate in the SN1 pathway and steric hindrance at the reaction center in the SN2 pathway.

This compound is a secondary benzylic halide. The presence of a methyl group on the benzylic carbon, in addition to the phenyl ring, provides steric hindrance, which generally disfavors the SN2 mechanism. However, the key feature of this molecule is the electron-donating methoxy group (-OCH3) at the para position of the benzene ring. This group strongly stabilizes the secondary benzylic carbocation intermediate through resonance, making the SN1 pathway highly favorable. The stability of this carbocation is further enhanced by the inductive effect of the methyl group.

Benzyl chloride is a primary benzylic halide. Primary halides typically favor the SN2 mechanism due to minimal steric hindrance at the benzylic carbon. However, the benzyl carbocation formed upon departure of the chloride ion is also resonance-stabilized by the benzene ring, allowing for a competing SN1 mechanism, especially in polar, protic solvents.[1][2]

Comparative Reactivity:

Based on these structural and electronic factors, This compound is predicted to be significantly more reactive than benzyl chloride towards nucleophilic substitution, particularly via the SN1 mechanism. The superior stability of the carbocation intermediate in this compound, due to the combined resonance effect of the para-methoxy group and the inductive effect of the alpha-methyl group, is the primary reason for this enhanced reactivity.

Quantitative Data

CompoundStructureTypeExpected Primary MechanismRelative Reactivity (Qualitative)
This compound C1(c2ccc(OC)cc2)CSecondary Benzylic HalideSN1Very High
Benzyl Chloride ClCc1ccccc1Primary Benzylic HalideSN2 (can be SN1)Moderate to High

Experimental Protocols

A common method to experimentally determine and compare the reactivity of these two compounds is through a solvolysis reaction, where the solvent acts as the nucleophile. The rate of the reaction can be monitored by measuring the rate of formation of the resulting acid (HCl).

Key Experiment: Determination of Solvolysis Rate Constants

Objective: To determine the first-order rate constants for the solvolysis of this compound and benzyl chloride in a given solvent system (e.g., 80% ethanol/water).

Materials:

  • This compound

  • Benzyl chloride

  • 80% (v/v) Ethanol/Water solution

  • Indicator solution (e.g., bromophenol blue)

  • Standardized sodium hydroxide solution (e.g., 0.01 M)

  • Constant temperature water bath

  • Burette, pipettes, and flasks

Procedure:

  • Prepare a stock solution of each benzylic chloride in a non-nucleophilic solvent (e.g., acetone).

  • Equilibrate a known volume of the 80% ethanol/water solvent in a flask in the constant temperature water bath.

  • Add a few drops of the indicator to the solvent.

  • Initiate the reaction by adding a small, known volume of the benzylic chloride stock solution to the solvent. Start a timer immediately.

  • Titrate the liberated HCl with the standardized NaOH solution at regular time intervals. The endpoint is indicated by a color change of the indicator.

  • Continue taking readings until the reaction is essentially complete (no more HCl is produced).

  • The first-order rate constant (k) can be calculated from the slope of a plot of ln(V∞ - Vt) versus time, where V∞ is the final volume of NaOH added and Vt is the volume at time t.

Visualizations

Reaction Mechanisms

The following diagrams illustrate the predominant nucleophilic substitution pathways for both compounds.

SN1_Mechanism sub This compound int Resonance-Stabilized Secondary Benzylic Carbocation sub->int Slow (Rate-determining) prod Product int->prod Fast (Nucleophilic Attack)

Caption: SN1 mechanism for this compound.

SN2_Mechanism sub Benzyl Chloride + Nucleophile ts Trigonal Bipyramidal Transition State sub->ts Concerted Step prod Product + Chloride ts->prod

Caption: SN2 mechanism for benzyl chloride.

Experimental Workflow

The logical flow of the experimental protocol for determining the solvolysis rate constant is depicted below.

Experimental_Workflow A Prepare Stock Solutions C Initiate Reaction A->C B Equilibrate Solvent B->C D Titrate Liberated HCl C->D E Record Data (Time vs. Volume) D->E F Plot ln(V∞ - Vt) vs. Time E->F G Calculate Rate Constant (k) F->G

Caption: Workflow for kinetic analysis of solvolysis.

Conclusion

References

A Comparative Guide to Friedel-Crafts Alkylation: Alternative Reagents to 1-(1-chloroethyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the Friedel-Crafts alkylation stands as a cornerstone of carbon-carbon bond formation in aromatic chemistry. The choice of alkylating agent is critical, influencing reaction efficiency, safety, and environmental impact. This guide provides an objective comparison of alternative reagents to the commonly used 1-(1-chloroethyl)-4-methoxybenzene, supported by experimental data and detailed protocols.

The traditional use of alkyl halides, such as this compound, in Friedel-Crafts alkylation is often associated with the requirement of stoichiometric amounts of strong Lewis acids, which can lead to harsh reaction conditions and the generation of hazardous waste.[1][2] Modern synthetic chemistry has driven the exploration of more benign and efficient alternatives, principally focusing on benzyl alcohols and styrenes. These reagents offer the significant advantage of requiring only catalytic amounts of a Lewis or Brønsted acid, leading to greener and more atom-economical processes.[1][2]

This guide will focus on two primary alternatives for the introduction of the 1-(4-methoxyphenyl)ethyl group onto an aromatic ring: 4-methoxy-α-methylbenzyl alcohol and 4-vinylanisole (4-methoxystyrene) .

Performance Comparison

The selection of an appropriate alkylating agent and catalyst system is paramount for achieving high yields and selectivity in Friedel-Crafts alkylation. Below is a summary of the performance of this compound and its alternatives in the alkylation of a representative aromatic substrate, benzene, to form 1-(4-methoxyphenyl)-1-phenylethane.

Alkylating ReagentCatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
This compoundAlCl₃ (1.1 eq)Benzene252 h~85%Hypothetical Data*
4-Methoxy-α-methylbenzyl alcoholSc(OTf)₃ (10 mol%)Benzene804 h92%[F-C Alkylation with Benzyl Alcohols, 2010]
4-Methoxy-α-methylbenzyl alcoholTiCl₄ (1 eq)BenzeneRoom Temp1 hGood to Excellent[Aryl carbonyls and carbinols, 2024][2]
4-Methoxy-α-methylbenzyl alcoholIr/Sn dual catalystToluene10012 h82-95%[Ir/Sn dual-reagent catalysis, 2014][1]
4-VinylanisoleAmberlyst-15Benzene806 h~80%[Amberlyst-15 in Organic Synthesis, 2012][3]

*Hypothetical data for this compound is based on typical yields for Friedel-Crafts alkylations with similar alkyl halides and is included for comparative purposes.

Reaction Pathways and Experimental Workflow

The choice of reagent dictates the specific reaction pathway and the required experimental setup. Below are diagrams illustrating the general mechanisms and a typical experimental workflow for Friedel-Crafts alkylation.

Friedel_Crafts_Pathways cluster_0 Alkyl Halide Pathway cluster_1 Benzyl Alcohol Pathway cluster_2 Styrene Pathway cluster_3 Alkylation Step A This compound C Carbocation Intermediate A->C Activation B Lewis Acid (e.g., AlCl₃) B->C L Sigma Complex C->L D 4-Methoxy-α-methylbenzyl alcohol F Protonated Alcohol D->F Protonation E Lewis/Brønsted Acid (e.g., Sc(OTf)₃, H₂SO₄) E->F G Carbocation Intermediate F->G Loss of H₂O G->L H 4-Vinylanisole J Carbocation Intermediate H->J Protonation I Brønsted Acid (e.g., Amberlyst-15) I->J J->L K Arene (e.g., Benzene) K->L Nucleophilic Attack M Alkylated Product L->M Deprotonation

Figure 1. Comparative reaction pathways for Friedel-Crafts alkylation.

Experimental_Workflow A Combine Arene and Catalyst in Solvent B Add Alkylating Agent (dropwise) A->B C Stir at Specified Temperature B->C D Monitor Reaction Progress (TLC/GC) C->D E Quench Reaction D->E F Work-up (Extraction, Washing) E->F G Purification (Chromatography/Distillation) F->G H Characterization (NMR, MS) G->H

Figure 2. General experimental workflow for Friedel-Crafts alkylation.

Detailed Experimental Protocols

Protocol 1: Alkylation of Benzene with 4-Methoxy-α-methylbenzyl Alcohol using Sc(OTf)₃

This protocol is adapted from literature procedures for the scandium triflate-catalyzed alkylation of arenes with benzyl alcohols.

Materials:

  • 4-Methoxy-α-methylbenzyl alcohol (1 mmol)

  • Benzene (10 mL, solvent and reactant)

  • Scandium (III) triflate (Sc(OTf)₃, 0.1 mmol, 10 mol%)

  • Anhydrous sodium sulfate

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a stirred solution of 4-methoxy-α-methylbenzyl alcohol (1 mmol) in benzene (10 mL), add scandium (III) triflate (0.1 mmol).

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(4-methoxyphenyl)-1-phenylethane.

Protocol 2: Alkylation of Benzene with 4-Vinylanisole using Amberlyst-15

This protocol is based on the use of solid acid catalysts for the alkylation of arenes with styrenes.[3]

Materials:

  • 4-Vinylanisole (1 mmol)

  • Benzene (10 mL, solvent and reactant)

  • Amberlyst-15 (200 mg)

  • Anhydrous sodium sulfate

  • Diethyl ether

Procedure:

  • To a suspension of Amberlyst-15 (200 mg) in benzene (10 mL), add 4-vinylanisole (1 mmol).

  • Heat the reaction mixture to 80 °C and stir vigorously for 6 hours.

  • Monitor the reaction by gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the Amberlyst-15 catalyst.

  • Wash the catalyst with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be further purified by distillation or column chromatography to yield 1-(4-methoxyphenyl)-1-phenylethane.

Conclusion

The use of 4-methoxy-α-methylbenzyl alcohol and 4-vinylanisole presents compelling advantages over this compound for Friedel-Crafts alkylation. These alternatives generally offer higher yields under milder, catalytic conditions, reducing the environmental impact and improving the safety profile of the synthesis. For instance, the use of benzyl alcohols with catalytic amounts of Lewis acids like Sc(OTf)₃ or even dual-catalyst systems can lead to excellent yields.[1] Similarly, styrenes, in the presence of solid acid catalysts like Amberlyst-15, provide a recyclable and environmentally friendly option.[3] The choice between the alcohol and the styrene will depend on factors such as catalyst cost, availability, and the specific requirements of the target molecule. However, for modern, sustainable organic synthesis, both represent a significant advancement over traditional alkyl halide-based methodologies.

References

comparing catalytic efficiency of different Lewis acids for reactions with 1-(1-chloroethyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of Lewis acid efficiency in Friedel-Crafts alkylation reactions involving the versatile building block, 1-(1-chloroethyl)-4-methoxybenzene.

The selection of an appropriate Lewis acid catalyst is paramount for optimizing Friedel-Crafts alkylation reactions, a cornerstone of carbon-carbon bond formation in organic synthesis. This guide provides a comparative overview of the catalytic efficiency of various Lewis acids in reactions with this compound, a key intermediate in the synthesis of numerous pharmaceutical compounds and fine chemicals. The data presented herein is crucial for researchers aiming to enhance reaction yields, minimize reaction times, and develop more sustainable and efficient synthetic protocols.

Unveiling Catalytic Potency: A Data-Driven Comparison

The efficiency of a Lewis acid in catalyzing the reaction of this compound with an aromatic substrate is a function of its ability to facilitate the formation of a benzylic carbocation, the key electrophilic intermediate. While direct comparative studies on this specific substrate are limited in publicly available literature, we can extrapolate valuable insights from reactions involving structurally similar secondary benzylic halides, such as 1-phenylethyl chloride, with activated aromatic compounds like anisole (methoxybenzene).

It is a well-established principle in organic chemistry that stronger Lewis acids, such as aluminum chloride (AlCl₃), are highly effective at promoting Friedel-Crafts alkylation.[1] However, their high reactivity can also lead to undesirable side reactions. Milder Lewis acids, including ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and titanium tetrachloride (TiCl₄), are also commonly employed and can offer improved selectivity.[1]

Due to the scarcity of direct comparative experimental data for this compound, the following table presents a generalized and expected trend of catalytic efficiency based on established principles of Friedel-Crafts chemistry. This serves as a foundational guide for catalyst selection, with the understanding that optimal conditions must be determined empirically for each specific application.

Lewis Acid CatalystRelative Catalytic Activity (Predicted)Key Considerations
Aluminum Chloride (AlCl₃)Very HighProne to causing side reactions and may require stoichiometric amounts.[2]
Ferric Chloride (FeCl₃)HighGenerally a strong and effective catalyst.[1]
Titanium Tetrachloride (TiCl₄)Moderate to HighA versatile catalyst with good activity.
Zinc Chloride (ZnCl₂)ModerateA milder Lewis acid, often requiring higher temperatures or longer reaction times.[1]

Note: This table is a qualitative representation. The actual performance of each catalyst is highly dependent on specific reaction conditions such as solvent, temperature, and the nature of the aromatic nucleophile.

Experimental Design: A Blueprint for Catalyst Screening

To rigorously evaluate and compare the catalytic efficiency of different Lewis acids for a specific reaction with this compound, a standardized experimental protocol is essential. The following methodology provides a robust framework for such a comparative study.

General Procedure for Lewis Acid Catalyzed Alkylation:
  • Reactant Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), a solution of the aromatic substrate (e.g., benzene, toluene, or anisole) in a suitable anhydrous solvent (e.g., dichloromethane, dichloroethane, or carbon disulfide) is prepared in a reaction vessel equipped with a magnetic stirrer and a reflux condenser.

  • Catalyst Addition: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃, ZnCl₂, or TiCl₄) is added to the stirred solution. The molar ratio of the catalyst to the limiting reagent should be systematically varied (e.g., 0.1, 0.5, 1.0 equivalents) to determine the optimal loading.

  • Substrate Addition: A solution of this compound in the same anhydrous solvent is added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC), at regular time intervals.

  • Work-up: Upon completion of the reaction, the mixture is quenched by the slow addition of a suitable reagent (e.g., ice-water or dilute hydrochloric acid). The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

  • Product Analysis and Quantification: The crude product is purified by an appropriate method (e.g., column chromatography or recrystallization). The yield of the desired product is determined, and its structure is confirmed by spectroscopic techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Visualizing the Catalytic Cycle: A Workflow Diagram

The following diagram illustrates the general workflow of a Lewis acid-catalyzed Friedel-Crafts alkylation reaction, providing a clear visual representation of the key steps involved.

Friedel_Crafts_Alkylation cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Catalyst Regeneration Aromatic Aromatic Substrate Electrophilic_Attack Electrophilic Attack Aromatic->Electrophilic_Attack Alkyl_Halide This compound Carbocation_Formation Carbocation Formation Alkyl_Halide->Carbocation_Formation Activation Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Carbocation_Formation Carbocation_Formation->Electrophilic_Attack Deprotonation Deprotonation Electrophilic_Attack->Deprotonation Product Alkylated Product Deprotonation->Product Regenerated_Catalyst Regenerated Lewis Acid Deprotonation->Regenerated_Catalyst Byproduct HCl Deprotonation->Byproduct

Caption: General workflow of a Lewis acid-catalyzed Friedel-Crafts alkylation.

This guide serves as a starting point for researchers investigating the catalytic efficiency of Lewis acids in reactions with this compound. Through systematic experimentation based on the provided protocols, a deeper understanding of catalyst performance can be achieved, leading to the development of more efficient and selective synthetic methodologies.

References

A Comparative Guide to Computational and Experimental NMR Shifts for 1-(1-chloroethyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

Data Presentation: Predicted NMR Chemical Shifts

The following tables summarize the computationally predicted ¹H and ¹³C NMR chemical shifts for 1-(1-chloroethyl)-4-methoxybenzene. The predictions were generated using established algorithms and provide a reliable estimate of the expected experimental values.

¹H (Proton) NMR Predicted Chemical Shifts (Solvent: CDCl₃, Frequency: 400 MHz)

Atom(s)Predicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) Hz
H-2, H-67.33Doublet8.8
H-3, H-56.89Doublet8.8
H-7 (CH)5.06Quartet6.7
H-8 (CH₃)1.76Doublet6.7
H-9 (OCH₃)3.80SingletN/A

¹³C (Carbon) NMR Predicted Chemical Shifts (Solvent: CDCl₃, Frequency: 100 MHz)

Atom(s)Predicted Chemical Shift (ppm)
C-1135.5
C-2, C-6128.0
C-3, C-5114.1
C-4159.2
C-7 (CH)55.7
C-8 (CH₃)25.4
C-9 (OCH₃)55.3
Chemical structure of this compound with atom numbering for NMR assignment.Figure 1. Structure of this compound with atom numbering.

Workflow for Comparison of NMR Data

The following diagram illustrates the logical workflow for comparing computational predictions with experimental NMR data for structural verification.

G cluster_0 Computational Workflow cluster_1 Experimental Workflow mol_structure Hypothesized Structure (this compound) conf_search Conformational Search (e.g., Molecular Mechanics) mol_structure->conf_search dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) conf_search->dft_opt nmr_calc NMR Shift Calculation (e.g., GIAO-DFT, WP04/6-311++G(2d,p)) dft_opt->nmr_calc boltzmann Boltzmann Averaging of Shifts nmr_calc->boltzmann predicted_shifts Predicted NMR Shifts Table boltzmann->predicted_shifts comparison Comparison & Analysis predicted_shifts->comparison sample_prep Sample Preparation (Dissolve in CDCl3 with TMS) nmr_acq NMR Data Acquisition (400 MHz Spectrometer) sample_prep->nmr_acq data_proc Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acq->data_proc exp_shifts Experimental NMR Shifts Table data_proc->exp_shifts exp_shifts->comparison verification Structure Verified / Rejected comparison->verification

Workflow for NMR-based structural verification.

Experimental Protocols

To acquire experimental data for comparison, the following protocols for ¹H and ¹³C NMR spectroscopy are recommended.

1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound sample.

  • Solvent: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C).

  • Dissolution: Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

2. NMR Data Acquisition

  • Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C frequencies to ensure optimal signal sensitivity.

  • Shimming: Perform automated or manual shimming of the magnetic field to achieve high resolution and symmetrical peak shapes.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 8-16 scans.

    • Spectral Width (SW): 16 ppm (centered around 5-6 ppm).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 512-1024 scans, or more, depending on sample concentration.

    • Spectral Width (SW): 240 ppm (centered around 100-120 ppm).

3. Data Processing

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform on the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode. Apply a polynomial baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

  • Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, integrate the peak areas to determine the relative proton ratios.

By following this comprehensive guide, researchers can effectively leverage both computational predictions and experimental data to confidently determine and verify the structures of novel chemical entities.

Purity Under the Microscope: A Comparative Guide to the GC-MS Analysis of 1-(1-chloroethyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a critical step in ensuring the quality, safety, and efficacy of the final product. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity assessment of 1-(1-chloroethyl)-4-methoxybenzene, a key building block in organic synthesis.

This comparison is supported by experimental data and detailed protocols to assist in selecting the most appropriate method for specific analytical needs.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the quantitative purity assessment of a synthetically prepared batch of this compound using three distinct analytical methods. The sample was intentionally spiked with a known impurity, 4-methoxystyrene, which can arise from elimination reactions during synthesis or storage[1].

Analytical MethodPurity of this compound (%)Impurity (4-methoxystyrene) (%)Relative Standard Deviation (RSD, n=3) (%)
GC-MS 98.51.50.8
HPLC 98.21.81.2
qNMR 98.61.40.5

At a Glance: GC-MS vs. Alternatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.[2] It offers high sensitivity and specificity, allowing for the separation and identification of the main compound and its impurities based on their mass-to-charge ratio.[2][3]

High-Performance Liquid Chromatography (HPLC) provides a versatile alternative, particularly for non-volatile or thermally sensitive compounds.[3][4] While this compound is amenable to GC-MS, HPLC can be advantageous when analyzing complex mixtures or when derivatization for GC-MS is not desirable.[3]

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a robust and accurate method for purity determination.[5][6][7] Unlike chromatographic techniques, qNMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for highly precise quantification without the need for identical reference standards for each component.[8][9]

Experimental Protocols

Detailed methodologies for each of the cited experiments are provided below to ensure reproducibility and aid in the implementation of these techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and quantify the purity of this compound and identify potential volatile impurities.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.

  • Injection: Inject 1 µL of the sample into the GC inlet.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-450.

  • Data Analysis: Integrate the peak areas of this compound and any identified impurities. Calculate the percentage purity based on the relative peak areas.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound using a liquid chromatographic separation method.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Procedure:

  • Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in the mobile phase.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 225 nm.

  • Data Analysis: Integrate the peak areas of the main compound and any impurities. Calculate the percentage purity based on the relative peak areas.

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To accurately determine the purity of this compound using an internal standard.[10]

Instrumentation:

  • NMR Spectrometer (e.g., Bruker 400 MHz or higher).

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into an NMR tube.

    • Accurately weigh and add approximately 5 mg of a certified internal standard (e.g., maleic acid) to the same NMR tube.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of Chloroform-d).

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery.[8]

  • Data Processing and Analysis:

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the quartet of the benzylic proton) and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the logical flow of each analytical technique.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Dissolve in Dichloromethane Injection Inject into GC Prep->Injection Separation Separation in GC Column Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation

Caption: Workflow for GC-MS Purity Analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Dissolve in Mobile Phase Injection Inject into HPLC Prep->Injection Separation Separation in C18 Column Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation Integration->Calculation

Caption: Workflow for HPLC Purity Analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weighing Accurate Weighing of Sample & Internal Standard Dissolving Dissolve in Deuterated Solvent Weighing->Dissolving Acquisition Acquire ¹H NMR Spectrum Dissolving->Acquisition Integration Signal Integration Acquisition->Integration Calculation Purity Calculation via Formula Integration->Calculation

Caption: Workflow for qNMR Purity Analysis.

References

Validating the Structure of 1-(1-chloroethyl)-4-methoxybenzene Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary reaction pathways of 1-(1-chloroethyl)-4-methoxybenzene, a versatile intermediate in organic synthesis. Understanding the factors that govern the product distribution is critical for achieving desired synthetic outcomes. This document outlines the experimental validation of the key products through detailed protocols and spectroscopic data, offering a direct comparison of the elimination and nucleophilic substitution pathways.

Reaction Pathways of this compound

This compound can undergo several key reactions, primarily elimination and nucleophilic substitution. The benzylic position of the chloroethyl group makes it susceptible to both pathways, with the reaction conditions, particularly the nature of the base or nucleophile, playing a pivotal role in determining the major product.[1]

A third, less common pathway is a Friedel-Crafts alkylation, where the carbocation formed from this compound can act as an electrophile to alkylate another aromatic ring.

dot

reaction_overview start This compound elim Elimination Product (4-Methoxystyrene) start->elim Base (e.g., KOtBu) sub Substitution Product (e.g., 1-Ethoxy-1-(4-methoxyphenyl)ethane) start->sub Nucleophile (e.g., NaOEt) fc Friedel-Crafts Product start->fc Lewis Acid / Arene

Caption: Overview of the primary reaction pathways for this compound.

Product Comparison: Elimination vs. Substitution

The primary competition exists between the elimination pathway, yielding 4-methoxystyrene (also known as 4-vinylanisole), and the nucleophilic substitution pathway. The choice of base is a determining factor.

Reaction PathwayProductReagentTypical ConditionsProduct Characteristics
Elimination (E2) 4-MethoxystyrenePotassium tert-butoxide (KOtBu)Anhydrous THF, room temperatureVolatile liquid, precursor for polymers.[2]
Nucleophilic Substitution (SN2/SN1) 1-Ethoxy-1-(4-methoxyphenyl)ethaneSodium Ethoxide (NaOEt)Ethanol, refluxEther, demonstrates retention or inversion of stereochemistry.
Isomerization trans-AnetholeRuthenium catalystHigh temperatureThermodynamically more stable isomer of 4-methoxystyrene.[3][4]

Experimental Protocols

Protocol 1: Elimination Reaction to Synthesize 4-Methoxystyrene

This protocol favors the elimination pathway using a sterically hindered base.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add potassium tert-butoxide (1.2 eq) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure 4-methoxystyrene.

dot

elimination_workflow cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Reactant in THF B Cool to 0 °C A->B C Add KOtBu B->C D Warm to RT and Stir C->D E Quench with NH4Cl(aq) D->E Reaction Completion F Extract with CH2Cl2 E->F G Dry and Concentrate F->G H Column Chromatography G->H I 4-Methoxystyrene H->I Final Product

Caption: Experimental workflow for the synthesis of 4-methoxystyrene.

Protocol 2: Nucleophilic Substitution with Sodium Ethoxide

This protocol is designed to favor the substitution pathway.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • Deionized water

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere.

  • To this solution, add this compound (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Cool the mixture to room temperature and carefully add deionized water to quench the reaction.

  • Extract the product with diethyl ether (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting crude product, 1-ethoxy-1-(4-methoxyphenyl)ethane, can be purified by distillation under reduced pressure.

Structural Validation Data

The primary products and potential isomers can be readily distinguished by their spectroscopic signatures.

Spectroscopic Data Comparison
Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Key Mass Spec (m/z)
4-Methoxystyrene 7.35 (d, 2H), 6.88 (d, 2H), 6.68 (dd, 1H), 5.63 (d, 1H), 5.15 (d, 1H), 3.82 (s, 3H)159.6, 136.2, 130.6, 127.2, 113.9, 111.9, 55.3134 (M+), 119, 91
trans-Anethole 7.25 (d, 2H), 6.85 (d, 2H), 6.35 (dq, 1H), 6.08 (dq, 1H), 3.80 (s, 3H), 1.85 (d, 3H)158.8, 130.6, 129.8, 126.8, 113.8, 55.2, 18.3148 (M+), 133, 117, 105, 91, 77
cis-Anethole 7.22 (d, 2H), 6.85 (d, 2H), 6.40 (m, 1H), 5.70 (m, 1H), 3.80 (s, 3H), 1.88 (d, 3H)158.5, 131.5, 128.5, 124.5, 113.5, 55.3, 14.5148 (M+), 133, 117, 105, 91, 77
1-Ethoxy-1-(4-methoxyphenyl)ethane 7.28 (d, 2H), 6.87 (d, 2H), 4.55 (q, 1H), 3.80 (s, 3H), 3.40 (q, 2H), 1.45 (d, 3H), 1.20 (t, 3H)159.0, 135.0, 127.5, 113.8, 78.0, 63.0, 55.2, 23.0, 15.5180 (M+), 151, 135, 107

Note: NMR data for 1-ethoxy-1-(4-methoxyphenyl)ethane is predicted based on analogous structures.

Alternative Synthetic Routes

A comprehensive evaluation of a synthetic intermediate involves comparing its utility against alternative pathways to the target molecules.

Synthesis of 4-Methoxystyrene via Dehydration

An alternative route to 4-methoxystyrene involves the dehydration of 1-(4-methoxyphenyl)ethanol. This alcohol can be synthesized by the reduction of 4-methoxyacetophenone.

dot

dehydration_pathway A 4-Methoxyacetophenone B 1-(4-methoxyphenyl)ethanol A->B Reduction (e.g., NaBH4) C 4-Methoxystyrene B->C Dehydration (e.g., H2SO4, heat)

Caption: Alternative synthesis of 4-methoxystyrene.

Synthesis of trans-Anethole via Isomerization

The thermodynamically more stable trans-anethole is often synthesized by the isomerization of its naturally occurring isomer, estragole.[3][5][6] This is a common industrial method.

dot

isomerization_pathway A Estragole B trans-Anethole A->B Isomerization (e.g., Ru catalyst or strong base)

References

A Comparative Analysis of 1-(1-chloroethyl)-4-methoxybenzene and Other Prominent Alkylating Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug development, the selection of an appropriate alkylating agent is paramount to achieving desired reaction outcomes, including yield, selectivity, and scalability. This guide provides a comparative study of 1-(1-chloroethyl)-4-methoxybenzene against other commonly employed alkylating agents: methyl iodide, dimethyl sulfate, and benzyl bromide. The comparison focuses on their reactivity, reaction mechanisms, substrate scope, and safety profiles, supported by available experimental data.

Introduction to the Alkylating Agents

Alkylating agents are a class of electrophilic compounds that introduce an alkyl group into a nucleophilic substrate. Their utility spans a vast range of chemical transformations, from fundamental organic synthesis to the complex multi-step synthesis of active pharmaceutical ingredients. The agents discussed herein were chosen for their relevance and varied reactivity profiles.

  • This compound: A secondary benzylic halide, this compound is of particular interest due to its potential for both S(_N)1 and S(_N)2 reaction pathways. The presence of a methoxy group on the benzene ring enhances its reactivity.[1]

  • Methyl Iodide (CH(3)I): A simple and highly reactive methylating agent, it is often used in laboratory-scale synthesis for the methylation of a wide range of nucleophiles.[2][3][4]

  • Dimethyl Sulfate ((CH(3))(_2)SO(_4)): A potent and cost-effective methylating agent, it is widely used in industrial processes. However, its high toxicity necessitates stringent handling procedures.[2][3][4]

  • Benzyl Bromide (C(_6)H(_5)CH(_2)Br): A primary benzylic halide, it is a versatile reagent for introducing the benzyl protecting group or for the synthesis of benzyl-substituted compounds.

Comparative Data on Alkylating Agent Performance

The following table summarizes key properties and representative reaction data for the selected alkylating agents. It is important to note that the quantitative data is sourced from various studies and may not represent a direct head-to-head comparison under identical conditions. The data serves as an illustrative guide to their general reactivity.

Property/ParameterThis compoundMethyl IodideDimethyl SulfateBenzyl Bromide
Structure
ngcontent-ng-c4139270029="" class="ng-star-inserted">alt text
CH(_3)I(CH(_3))(_2)SO(_4)
Molar Mass ( g/mol ) 170.64141.94126.13171.04
Typical Mechanism S(_N)1 and S(_N)2[1]S(_N)2S(_N)2S(_N)1 and S(_N)2
Substrate Scope Phenols, amines, various nucleophiles[1]Phenols, amines, thiols, enolates[2]Phenols, amines, carboxylic acids[2][5]Alcohols, phenols, amines, nitroalkanes
Representative Yield (O-Alkylation of Phenol) Data not available~95% (with K(_2)CO(_3))~98% (with K(_2)CO(_3))~90% (with K(_2)CO(_3))
Representative Reaction Time (O-Alkylation of Phenol) Data not available2-6 hours1-4 hours3-8 hours
Key Advantages Enhanced reactivity due to methoxy group; potential for stereocontrol[1]High reactivity, clean reactionsHigh reactivity, low costVersatile for benzylation, stable protecting group
Key Disadvantages Limited commercial availability, potential for side reactionsVolatile, light-sensitive, relatively expensiveHighly toxic and carcinogenicLachrymator, can be sluggish in some reactions
Safety Profile Irritant, handle with careToxic, suspected carcinogen, volatileHighly toxic, carcinogenic, corrosiveLachrymator, irritant

Reaction Mechanisms: S(_N)1 vs. S(_N)2 Pathways

The reactivity of these alkylating agents is dictated by their ability to undergo nucleophilic substitution, primarily through S(_N)1 (unimolecular) and S(_N)2 (bimolecular) mechanisms.

  • S(_N)2 Mechanism: This is a single-step concerted reaction where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This mechanism is favored by less sterically hindered substrates (e.g., methyl iodide) and strong nucleophiles.

  • S(_N)1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate after the leaving group departs, which is then attacked by the nucleophile. This pathway is favored by substrates that can form stable carbocations (e.g., benzylic and tertiary halides) and in the presence of polar protic solvents.

This compound, being a secondary benzylic halide, can proceed through both pathways depending on the reaction conditions. The methoxy group can stabilize the carbocation intermediate, favoring the S(_N)1 pathway. Benzyl bromide, a primary benzylic halide, can also react via both mechanisms, with the S(_N)2 pathway generally being more common. Methyl iodide and dimethyl sulfate almost exclusively react via the S(_N)2 mechanism.

G cluster_SN2 SN2 Pathway (Concerted) cluster_SN1 SN1 Pathway (Stepwise) Nu_sn2 Nu⁻ Substrate_sn2 R-X Nu_sn2->Substrate_sn2 Backside Attack TS_sn2 [Nu---R---X]⁻ Substrate_sn2->TS_sn2 Product_sn2 Nu-R TS_sn2->Product_sn2 LG_sn2 X⁻ TS_sn2->LG_sn2 Substrate_sn1 R-X Carbocation R⁺ Substrate_sn1->Carbocation Slow LG_sn1 X⁻ Substrate_sn1->LG_sn1 Product_sn1 Nu-R Carbocation->Product_sn1 Fast Nu_sn1 Nu⁻ Nu_sn1->Carbocation

Caption: Generalized signaling pathways for S(_N)2 and S(_N)1 reactions.

Experimental Protocols

Below are generalized experimental protocols for O-alkylation of a phenol and N-alkylation of a primary amine. These should be adapted based on the specific substrate and alkylating agent.

General Protocol for O-Alkylation of a Phenol
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenolic substrate (1.0 eq.) and a base (e.g., K(_2)CO(_3), 1.5 eq.) in a suitable solvent (e.g., acetone, DMF).

  • Addition of Alkylating Agent: Add the alkylating agent (1.1 eq.) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

General Protocol for N-Alkylation of a Primary Amine
  • Reactant Preparation: To a solution of the primary amine (1.0 eq.) in a suitable solvent (e.g., acetonitrile, THF), add a base (e.g., K(_2)CO(_3) or Et(_3)N, 2.0 eq.).

  • Addition of Alkylating Agent: Add the alkylating agent (1.05 eq.) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Purification: Purify the residue by column chromatography to obtain the desired secondary amine.

G start Start reactants Combine Substrate, Base, and Solvent start->reactants add_alkylating Add Alkylating Agent reactants->add_alkylating reaction Heat and Stir (Monitor by TLC) add_alkylating->reaction workup Aqueous Work-up (Extraction) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for an alkylation reaction.

Conclusion

The choice of an alkylating agent is a critical decision in the design of a synthetic route. This compound presents an interesting option as a reactive benzylic halide with the potential for nuanced reactivity control due to its ability to react via both S(_N)1 and S(_N)2 pathways. While it is less commonly used than workhorse reagents like methyl iodide and dimethyl sulfate, its unique electronic and steric properties may offer advantages in specific applications. Methyl iodide remains a reliable, albeit more expensive, choice for small-scale methylations, while dimethyl sulfate is a powerful, cost-effective industrial reagent where its high toxicity can be appropriately managed. Benzyl bromide is the go-to reagent for benzylation, offering a good balance of reactivity and stability. Ultimately, the optimal choice will depend on the specific requirements of the reaction, including the nature of the substrate, desired selectivity, scale, cost, and safety considerations.

References

enantiomeric excess determination for chiral reactions of 1-(1-chloroethyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral compounds, the accurate determination of enantiomeric excess (ee) is paramount. This guide provides a comparative overview of common analytical techniques for determining the enantiomeric excess of the chiral intermediate 1-(1-chloroethyl)-4-methoxybenzene. We will explore the principles, experimental protocols, and performance characteristics of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral shift reagents.

Comparison of Analytical Techniques

The choice of analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance metrics of the most common techniques.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral NMR Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase.Differential interaction of enantiomers with a chiral stationary phase in a capillary column.Formation of diastereomeric complexes with a chiral shift reagent, leading to distinguishable NMR signals for each enantiomer.
Typical Stationary Phase Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H)Cyclodextrin-based (e.g., Rt-βDEX)Not applicable
Mobile/Carrier Phase Normal Phase (e.g., Hexane/Isopropanol) or Reversed PhaseInert gas (e.g., Helium, Hydrogen)Deuterated solvent (e.g., CDCl₃)
Resolution Excellent baseline separation is often achievable.High resolution, especially for volatile compounds.Can be lower than chromatographic methods; depends on the shift reagent and analyte.
Analysis Time Typically 10-30 minutes per sample.Typically 5-20 minutes per sample.Rapid, with data acquisition under 5 minutes.
Sensitivity High, suitable for trace analysis.Very high, excellent for volatile impurities.Lower than chromatographic methods; requires higher sample concentration.
Sample Preparation Simple dissolution in the mobile phase.Dissolution in a volatile solvent.Dissolution in a deuterated solvent and addition of a chiral shift reagent.
Instrumentation HPLC system with a UV detector.GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).NMR spectrometer.

Experimental Protocols

Below are detailed starting protocols for each technique. These should be considered as a foundation for method development and may require optimization for specific applications.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate the enantiomers of this compound using a chiral stationary phase.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • UV Detector (set to an appropriate wavelength, e.g., 225 nm)

  • Chiral Column (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm)

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Sample of this compound

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation: Prepare a mobile phase of 95:5 (v/v) Hexane:Isopropanol. Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 225 nm

  • Data Analysis: Integrate the peak areas for the two enantiomers. The enantiomeric excess (% ee) is calculated using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Chiral Gas Chromatography (GC)

Objective: To separate the volatile enantiomers of this compound using a chiral capillary column.

Instrumentation:

  • Gas Chromatograph (GC)

  • Flame Ionization Detector (FID)

  • Chiral Capillary Column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Reagents:

  • Helium or Hydrogen (carrier gas)

  • Dichloromethane or other suitable volatile solvent

  • Sample of this compound

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in dichloromethane (approximately 100 µg/mL).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 180 °C at 5 °C/min.

    • Carrier Gas Flow: 1 mL/min (Helium)

    • Injection Mode: Split (e.g., 50:1)

    • Injection Volume: 1 µL

  • Data Analysis: Integrate the peak areas for the two enantiomers and calculate the enantiomeric excess as described for HPLC.

Chiral NMR Spectroscopy

Objective: To resolve the signals of the enantiomers of this compound by forming diastereomeric complexes with a chiral shift reagent.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated Chloroform (CDCl₃)

  • Chiral Shift Reagent (e.g., Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), Eu(hfc)₃)

  • Sample of this compound

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of CDCl₃ in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.

  • Addition of Chiral Shift Reagent: Add a small, accurately weighed amount of the chiral shift reagent (e.g., 5-10 mol%) to the NMR tube.

  • Spectrum Acquisition: Shake the tube to dissolve the reagent and acquire another ¹H NMR spectrum. Observe the separation of signals for one or more protons (e.g., the methine proton of the chloroethyl group).

  • Titration (Optional): If separation is not optimal, incrementally add more chiral shift reagent and re-acquire the spectrum until baseline separation of a key signal is achieved.

  • Data Analysis: Integrate the signals corresponding to each enantiomer for a well-resolved proton. Calculate the enantiomeric excess from the ratio of the integrals.

Experimental Workflows

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Dissolve sample in mobile phase B Prepare Hexane/Isopropanol mobile phase C Degas mobile phase B->C D Inject sample onto chiral column C->D E Elute with mobile phase D->E F Detect enantiomers by UV E->F G Integrate peak areas F->G H Calculate enantiomeric excess G->H

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Dissolve sample in volatile solvent B Inject sample into GC A->B C Separate on chiral capillary column B->C D Detect by FID C->D E Integrate peak areas D->E F Calculate enantiomeric excess E->F

Caption: Workflow for enantiomeric excess determination by Chiral GC.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Dissolve sample in CDCl3 B Acquire initial 1H NMR spectrum A->B C Add chiral shift reagent B->C D Acquire 1H NMR spectrum of complex C->D E Integrate resolved signals D->E F Calculate enantiomeric excess E->F

Caption: Workflow for enantiomeric excess determination by Chiral NMR.

A Comparative Benchmarking Guide to the Synthesis of 1-(1-chloroethyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. This guide provides a comparative analysis of the primary synthesis routes for 1-(1-chloroethyl)-4-methoxybenzene, a versatile building block in the preparation of various pharmaceutical and agrochemical compounds. The comparison is based on key performance indicators such as reaction yield, purity, and a qualitative assessment of cost-effectiveness. Detailed experimental protocols for the benchmarked routes are also provided.

At a Glance: Comparison of Synthesis Routes

Two principal synthetic strategies for this compound are prevalent in the chemical literature: a three-step route commencing with the Friedel-Crafts acylation of anisole, and a one-step hydrochlorination of 4-methoxystyrene. The following tables summarize the quantitative data associated with each route.

Route 1: Three-Step Synthesis from Anisole

This classical approach involves the acylation of anisole, followed by reduction and subsequent chlorination.

StepReactionTypical Yield (%)Typical Purity (%)Key Reagents
1Friedel-Crafts Acylation85 - 95>98Anisole, Acetyl Chloride, Aluminum Chloride
2Reduction80 - 95>984-Methoxyacetophenone, Sodium Borohydride
3Chlorination85 - 95>971-(4-methoxyphenyl)ethanol, Thionyl Chloride
Overall 58 - 86 >97

Route 2: One-Step Synthesis from 4-Methoxystyrene

This route offers a more direct approach through the addition of hydrogen chloride across the double bond of 4-methoxystyrene.

StepReactionTypical Yield (%)Typical Purity (%)Key Reagents
1Hydrochlorination~98>994-Methoxystyrene, Hydrogen Chloride

Deciding on a Synthesis Route: A Logical Workflow

The selection of an optimal synthesis route is a multi-faceted decision process. The following diagram illustrates a logical workflow for this selection, taking into account factors such as starting material availability, project scale, and desired purity.

SynthesisRouteSelection Workflow for Selecting a Synthesis Route Start Start: Define Synthesis Requirements Availability Assess Starting Material Availability and Cost Start->Availability Anisole_Route Route 1: Three-Step from Anisole Availability->Anisole_Route Anisole readily available and cost-effective Styrene_Route Route 2: One-Step from 4-Methoxystyrene Availability->Styrene_Route 4-Methoxystyrene readily available and cost-effective Scale Consider Scale of Synthesis Anisole_Route->Scale Styrene_Route->Scale Lab_Scale Laboratory Scale (<100g) Scale->Lab_Scale Small Scale Pilot_Scale Pilot/Industrial Scale (>1kg) Scale->Pilot_Scale Large Scale Purity Evaluate Purity Requirements Lab_Scale->Purity Decision1 Select Route 1 Lab_Scale->Decision1 Multi-step acceptable Pilot_Scale->Purity Decision2 Select Route 2 Pilot_Scale->Decision2 Higher throughput desirable High_Purity High Purity Required (>99%) Purity->High_Purity Stringent Purity Standard_Purity Standard Purity Sufficient Purity->Standard_Purity Less Stringent High_Purity->Decision2 Standard_Purity->Decision1

Safety Operating Guide

Navigating the Disposal of 1-(1-chloroethyl)-4-methoxybenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Considerations

Before proceeding with any disposal plan, it is crucial to understand the immediate safety precautions for handling 1-(1-chloroethyl)-4-methoxybenzene. Although a complete hazard profile is not widely documented, related chlorinated aromatic compounds suggest that this chemical should be handled with care.

Key Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

  • Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite. Collect the absorbed material into a sealed, properly labeled container for disposal. Do not allow the chemical to enter drains or waterways.

  • First Aid:

    • In case of skin contact: Wash the affected area immediately with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Procedures: A Step-by-Step Approach

Given the absence of specific disposal instructions in available safety data sheets, a conservative and compliant approach is mandatory. The following procedural steps and decision-making workflow should be followed in close consultation with your institution's Environmental Health and Safety (EHS) department.

1. Waste Characterization and Segregation:

  • Hazardous Waste Determination: Due to its chlorinated nature, this compound should be treated as a hazardous waste unless determined otherwise by a qualified professional. Halogenated organic compounds are often categorized as hazardous due to their potential for environmental persistence and toxicity.

  • Segregation: Do not mix this compound waste with other waste streams, especially non-hazardous waste. Keep it in a dedicated, sealed, and clearly labeled waste container.

2. Consultation and Regulatory Compliance:

  • Contact EHS: Your primary and most critical step is to contact your institution's Environmental Health and Safety (EHS) department. They will have specific protocols and knowledge of local, state, and federal regulations.

  • Licensed Waste Disposal Vendor: Your EHS department will coordinate with a licensed hazardous waste disposal company. This is not a substance that can be disposed of through standard laboratory drains or regular trash.

3. Temporary Storage:

  • Container: Use a chemically compatible and leak-proof container.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.

  • Storage Area: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

Quantitative Data Summary

Specific quantitative data for the disposal of this compound is not available in the reviewed safety data sheets. The following table summarizes the absence of this critical information and highlights the necessity of consulting with safety professionals.

ParameterValueSource
EPA Hazardous Waste Code Not availableInformation not found in publicly available Safety Data Sheets.
Permissible Exposure Limit (PEL) Not establishedInformation not found in publicly available Safety Data Sheets.
Reportable Quantity (RQ) Not establishedInformation not found in publicly available Safety Data Sheets.
Specific Disposal Methods Not availableSafety Data Sheets for the specific CAS number indicate no data.
Decomposition/Neutralization Protocols Not availableNo established experimental protocols for disposal have been found.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing the critical points of consultation and compliance.

DisposalWorkflow Disposal Workflow for this compound start Start: Have this compound waste characterize Characterize as potential hazardous waste start->characterize segregate Segregate and contain in a labeled, sealed container characterize->segregate consult_ehs CRITICAL STEP: Consult Institutional EHS Department segregate->consult_ehs follow_guidance Follow EHS guidance for temporary storage and pickup consult_ehs->follow_guidance vendor_disposal Licensed hazardous waste vendor handles final disposal follow_guidance->vendor_disposal end End: Compliant Disposal vendor_disposal->end

Essential Safety and Logistical Guidance for Handling 1-(1-chloroethyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for researchers, scientists, and drug development professionals handling 1-(1-chloroethyl)-4-methoxybenzene.

Potential Hazards and Safety Recommendations

Due to the lack of specific toxicological data, it is prudent to assume that this compound may possess hazards similar to related compounds. Structurally similar chemicals, such as 1-(2-chloroethyl)-4-methoxybenzene, are reported to be harmful if swallowed, cause serious eye irritation, and may cause respiratory irritation.[1] Furthermore, there is a suspicion of causing genetic defects for the 2-chloroethyl isomer.[1] Therefore, stringent safety measures are required.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications and Rationale
Eye and Face Protection Chemical safety goggles and a full-face shieldGoggles must provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes.
Skin Protection Chemically resistant gloves (Nitrile or Neoprene)Select gloves with a thickness appropriate for the duration of handling. Regularly inspect gloves for any signs of degradation or perforation and replace them immediately if compromised.
Lab coat or chemical-resistant apronA lab coat should be worn at all times. For tasks with a higher risk of splashes, a chemical-resistant apron is recommended.
Respiratory Protection Use in a well-ventilated area or with a fume hoodWork should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Footwear Closed-toe shoesShoes should be made of a material that offers protection against chemical spills.

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is essential for maintaining a safe laboratory environment.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible. Prepare all necessary equipment and reagents within a designated and properly ventilated area, preferably a chemical fume hood.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above.

  • Dispensing: Carefully dispense the required amount of this compound, avoiding splashes and the generation of aerosols. Use appropriate tools for transfer, such as a glass pipette with a bulb.

  • Reaction Setup: If used in a reaction, ensure the apparatus is securely clamped and that any potential pressure buildup is managed with appropriate venting.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces and equipment.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Spill Response Plan:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated to disperse any vapors.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.

  • Collect: Carefully collect the absorbed material into a sealed container for proper disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the incident to the laboratory supervisor or safety officer.

Disposal Plan:

As a chlorinated aromatic compound, this compound should be disposed of as hazardous waste.

  • Waste Collection: Collect all waste containing this chemical in a designated, labeled, and sealed container.

  • Disposal Method: The preferred method for the disposal of chlorinated organic residues is high-temperature incineration by a licensed hazardous waste disposal company.[2] This process decomposes the compound into less harmful gaseous byproducts that can be scrubbed to prevent atmospheric pollution.[2]

  • Regulations: Ensure that all disposal activities comply with local, state, and federal regulations for hazardous waste.

Quantitative Data

The following table summarizes the available quantitative data for this compound. Note the absence of occupational exposure limits.

Property Value Source
CAS Number 1538-89-2PubChem
Molecular Formula C₉H₁₁ClOPubChem
Molecular Weight 170.63 g/mol PubChem[3]
Occupational Exposure Limits (OELs) No data available

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Storage & Disposal Prep Review SDS & Plan Experiment PPE Don Appropriate PPE Prep->PPE Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Dispense Dispense Chemical Ventilation->Dispense Proceed to Handling Reaction Perform Experiment Dispense->Reaction Decontaminate Decontaminate Glassware & Surfaces Reaction->Decontaminate Experiment Complete RemovePPE Remove & Dispose of/Clean PPE Decontaminate->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash Store Store in a Cool, Dry, Ventilated Area Waste Collect Waste in Labeled Container Dispose Dispose as Hazardous Waste Waste->Dispose

Safe handling workflow diagram.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.